2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYYHGPQMZTLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381171 | |
| Record name | 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126581-65-5 | |
| Record name | 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5'-fluoro-2'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, a versatile intermediate compound with significant potential in pharmaceutical and chemical research. This document collates available data on its chemical structure, physical properties, synthesis, and potential biological relevance, presented in a clear and accessible format for laboratory and development professionals.
Core Chemical Properties
This compound is a halogenated aromatic ketone. The presence of a bromine atom alpha to the carbonyl group, a fluorine atom on the phenyl ring, and a hydroxyl group ortho to the acetyl group bestows this molecule with a unique combination of reactivity and potential for biological activity.
| Property | Data | Reference |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.04 g/mol | [1] |
| CAS Number | 126581-65-5 | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 82-90 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Purity | ≥ 97% (HPLC) | [1] |
Synthesis and Purification
Representative Experimental Protocol: Bromination of 1-(5-fluoro-2-hydroxyphenyl)ethanone
Materials:
-
1-(5-fluoro-2-hydroxyphenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or Chloroform
-
Sodium Bicarbonate Solution (saturated)
-
Magnesium Sulfate (anhydrous)
-
Appropriate organic solvent for recrystallization (e.g., ethanol, chloroform)
Procedure:
-
Dissolution: Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine or N-Bromosuccinimide (NBS) dropwise to the stirred solution. The reaction is typically carried out under inert atmosphere to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction mixture by pouring it into cold water.
-
Extraction: If chloroform was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions.
Spectroscopic Characterization
Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis. The α-bromo ketone functionality is highly reactive and susceptible to nucleophilic substitution, making it a key building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.
Its reported applications are primarily in the field of medicinal chemistry, where it serves as a precursor for the synthesis of novel therapeutic agents. It has been identified as a key intermediate for compounds with potential anti-cancer and anti-inflammatory properties[1]. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidates.
Potential Biological Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. However, given its application in the development of anti-inflammatory and anti-cancer drugs, it is plausible that its derivatives may interact with key signaling pathways implicated in these diseases, such as the NF-κB or MAPK signaling pathways, which are central regulators of inflammation and cell proliferation.
Below is a hypothetical representation of a generalized inflammatory signaling pathway that could be a target for compounds derived from this intermediate.
References
Synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and relevant chemical data.
Core Synthesis Strategy
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 1-(5-fluoro-2-hydroxyphenyl)ethanone, followed by a selective alpha-bromination of the ketone.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 126581-65-5 | [1][2][3] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.04 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 82-90 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
Table 2: Key Reagents for Synthesis
| Reagent | Role | Supplier Examples |
| p-Fluorophenol | Starting Material | Sigma-Aldrich, TCI Chemicals |
| Acetic Anhydride | Acylating Agent | Alfa Aesar, Fisher Scientific |
| Aluminum Chloride | Catalyst (Fries Rearrangement) | Acros Organics, Strem Chemicals |
| N-Bromosuccinimide (NBS) | Brominating Agent | Oakwood Chemical, Combi-Blocks |
| Bromine | Brominating Agent | J.T. Baker, VWR |
| Dichloromethane | Solvent | EMD Millipore, Pharmco-AAPER |
| Diethyl Ether | Solvent | Macron Fine Chemicals, Spectrum |
Experimental Protocols
The synthesis of this compound can be approached via two primary routes for the final bromination step: direct bromination and a protection-bromination-deprotection sequence. The latter is often preferred to avoid potential side reactions, such as bromination of the activated aromatic ring.
Step 1: Synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement
This procedure is adapted from established methods for the acylation of phenols and subsequent Fries rearrangement.[4]
1. Acylation of p-Fluorophenol:
-
To a solution of p-fluorophenol (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 equivalents).
-
The reaction can be catalyzed by a small amount of a strong acid like sulfuric acid or a Lewis acid.
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to remove unreacted acid and anhydride. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-fluorophenyl acetate.
2. Fries Rearrangement:
-
To a reaction vessel, add the 4-fluorophenyl acetate (1 equivalent) and anhydrous aluminum chloride (1.2-1.5 equivalents) in a high-boiling inert solvent like nitrobenzene or without a solvent.
-
Heat the mixture to 120-160 °C for several hours. The progress of the rearrangement is monitored by TLC.
-
After cooling, the reaction mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The product, 1-(5-fluoro-2-hydroxyphenyl)ethanone, is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Step 2, Option A: Direct α-Bromination of 1-(5-fluoro-2-hydroxyphenyl)ethanone
This method is a direct approach but may require careful control of reaction conditions to favor alpha-bromination over ring bromination.[5]
-
Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1 equivalent) in a suitable solvent such as chloroform or diethyl ether.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator like a catalytic amount of benzoyl peroxide or AIBN. Alternatively, bromine (1 equivalent) in a solvent can be used, sometimes with a catalytic amount of acid.[6][7]
-
The reaction mixture is stirred at a controlled temperature, often ranging from 0 °C to room temperature, and monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate if bromine was used.
-
The workup typically involves washing the organic layer with water and brine, drying over anhydrous magnesium sulfate, and removing the solvent under reduced pressure.
-
The crude this compound is then purified, commonly by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Step 2, Option B: Protection-Bromination-Deprotection Strategy
This multi-step approach is designed to prevent unwanted bromination on the electron-rich phenolic ring.[5]
1. Protection of the Hydroxyl Group:
-
The phenolic hydroxyl group of 1-(5-fluoro-2-hydroxyphenyl)ethanone is first protected. A common protecting group is the methoxymethyl (MOM) ether, formed by reacting the phenol with MOM-Cl in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). Other protecting groups like acetyl or benzyl can also be used.
-
The protected compound is isolated and purified.
2. α-Bromination of the Protected Ketone:
-
The protected 1-(5-fluoro-2-hydroxyphenyl)ethanone is then subjected to bromination as described in "Step 2, Option A". With the hydroxyl group protected, the alpha-position of the ketone is the primary site of reaction.
3. Deprotection:
-
The bromo-ketone is then deprotected under conditions that will not affect the bromo-acetyl moiety. For a MOM group, this is typically achieved with an acid catalyst (e.g., HCl in methanol).
-
After deprotection, the final product, this compound, is isolated and purified.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [oakwoodchemical.com]
- 3. Ethanone, 2-bromo-1-(5-fluoro-2-hydroxyphenyl)- [sobekbio.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic properties of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. This valuable chemical intermediate is a cornerstone in the development of novel pharmaceutical agents, particularly in the fields of oncology and anti-inflammatory research.[1] This document details the methodologies for its synthesis and provides a thorough analysis of its structural elucidation through various spectroscopic techniques.
Physicochemical Properties
This compound is a yellow crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.04 g/mol | [1] |
| CAS Number | 126581-65-5 | [1] |
| Melting Point | 82-90 °C | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Synonyms | 2-Bromo-5'-fluoro-2'-hydroxyacetophenone, 5-Fluoro-2-hydroxyphenacyl bromide | [1] |
Synthesis of this compound
The synthesis of the target compound is typically achieved through the alpha-bromination of its precursor, 5-fluoro-2-hydroxyacetophenone. This electrophilic substitution reaction specifically targets the methyl group adjacent to the carbonyl function.
Synthesis of the Precursor: 5-Fluoro-2-hydroxyacetophenone
A common route to synthesize 5-fluoro-2-hydroxyacetophenone involves the Fries rearrangement of p-fluorophenyl acetate. The following protocol is adapted from established methodologies.[2]
Experimental Protocol:
-
Acetylation of p-Fluorophenol: To a solution of p-fluorophenol (1 equivalent) in a suitable solvent such as acetic acid, add acetic anhydride (1.2 equivalents). The reaction can be catalyzed by a few drops of concentrated sulfuric acid.
-
Reaction Monitoring: The reaction mixture is heated and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into ice water, and the product, p-fluorophenyl acetate, is extracted with an organic solvent like diethyl ether. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Fries Rearrangement: The crude p-fluorophenyl acetate is mixed with anhydrous aluminum chloride (2.5-3 equivalents) and heated.
-
Hydrolysis: After the rearrangement is complete (monitored by TLC), the reaction mixture is cooled and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: The product, 5-fluoro-2-hydroxyacetophenone, is then extracted, washed, dried, and purified by recrystallization or column chromatography.
Alpha-Bromination of 5-Fluoro-2-hydroxyacetophenone
The following protocol for the alpha-bromination is based on general methods for the bromination of substituted acetophenones.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-fluoro-2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid.
-
Addition of Bromine: A solution of bromine (1.1 equivalents) in the same solvent is added dropwise to the reaction mixture at room temperature. The reaction is often catalyzed by a small amount of acid, such as a few drops of concentrated sulfuric acid.
-
Reaction Monitoring: The reaction progress is monitored by TLC. The disappearance of the starting material and the formation of the product can be visualized under UV light.
-
Work-up: Once the reaction is complete, the mixture is poured into cold water to quench any unreacted bromine. The product is then extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The organic layer is washed with a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated under reduced pressure. The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis and Purification Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic methods. While publicly available experimental spectra for this specific compound are limited, the expected data can be reliably predicted based on the analysis of its precursor and structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the bromoacetyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.8 - 7.5 | m | |
| -CH₂Br | 4.3 - 4.5 | s | |
| -OH | 5.0 - 6.0 | br s |
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 188 - 192 |
| C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| C-OH | 150 - 155 |
| Aromatic C-H | 115 - 130 |
| Aromatic C (quaternary) | 110 - 140 |
| -CH₂Br | 30 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C=O (carbonyl) | 1650 - 1680 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F (aryl fluoride) | 1200 - 1270 | Strong |
| C-Br (alkyl bromide) | 500 - 600 | Medium |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 232/234 (in a 1:1 ratio) | Molecular ion peak (presence of Br) |
| [M-Br]⁺ | 153 | Loss of a bromine radical |
| [C₇H₄FO₂]⁺ | 139 | Further fragmentation |
Reaction Mechanism and Experimental Logic
The alpha-bromination of a ketone in the presence of an acid catalyst proceeds through an enol intermediate. This mechanism ensures the selective bromination at the alpha-carbon.
Acid-Catalyzed Alpha-Bromination Mechanism
References
physical and chemical characteristics of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, a versatile intermediate in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential mechanisms of action.
Core Chemical and Physical Characteristics
This compound, with the CAS number 126581-65-5, is a yellow crystalline solid.[1] It serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents targeting cancer and inflammatory diseases.[1] The presence of both fluorine and bromine substituents enhances its biological activity, making it a valuable compound in drug discovery.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.04 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 82-90 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| CAS Number | 126581-65-5 | [1] |
| Synonyms | 2-Bromo-5'-fluoro-2'-hydroxyacetophenone, 5-Fluoro-2-hydroxyphenacyl bromide | [1] |
Stability and Storage
For optimal stability, this compound should be stored at temperatures between 0-8°C.[1] It is important to keep the compound in a tightly sealed container to prevent degradation.
Synthesis and Purification
The synthesis of this compound typically involves the bromination of its precursor, 1-(5-fluoro-2-hydroxyphenyl)ethanone. The following is a representative experimental protocol adapted from the synthesis of similar α-bromo-hydroxyacetophenones.
Synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone (Precursor)
The precursor can be synthesized from p-fluorophenol through acylation and Fries rearrangement.[2]
Bromination to this compound
This protocol is adapted from the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone.[3]
Materials:
-
1-(5-fluoro-2-hydroxyphenyl)ethanone
-
Chloroform
-
Concentrated Sulfuric Acid
-
Bromine
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in chloroform at approximately 65°C (338 K).[3]
-
With stirring, add a catalytic amount of concentrated sulfuric acid to the solution.
-
After stirring for 10 minutes, add bromine dropwise to the reaction mixture.[3]
-
Continue the reaction for 5 hours.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with chloroform.
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution.[3]
-
Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[3]
Purification
The crude product can be purified by the following methods:
-
Column Chromatography: A short column chromatography using chloroform as the eluent can be employed for purification.[3]
-
Recrystallization: The purified product can be further recrystallized from a suitable solvent like chloroform to obtain the final product as a yellow crystalline solid.[3]
Synthesis and Purification Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons adjacent to the bromine atom, and the hydroxyl proton. The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns influenced by the fluorine and hydroxyl groups. The methylene protons (CH₂Br) would likely appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton signal will be a broad singlet, and its chemical shift will be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 190 ppm), the carbons of the aromatic ring, and the methylene carbon attached to bromine (around δ 30-35 ppm). The carbon signals of the aromatic ring will exhibit coupling with the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group.
-
C-Br stretch: A band in the region of 500-600 cm⁻¹.
-
C-F stretch: An absorption band around 1000-1300 cm⁻¹.
-
Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of Br, CO, and other small fragments.
Reactivity and Biological Significance
This compound is a reactive compound due to the presence of the α-bromoketone functionality. This makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.
Chemical Reactivity
The α-bromo group is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is exploited in various organic reactions to introduce different functional groups.
Biological Activity and Potential Signaling Pathways
Derivatives of bromo-hydroxyacetophenones have shown significant potential as anti-inflammatory and anti-cancer agents.[1] While the specific signaling pathways for this compound are not yet fully elucidated, studies on similar compounds provide valuable insights.
For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by inhibiting the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines.[4] This inhibition is achieved by blocking the phosphorylation of mitogen-activated protein kinase (MAPK) molecules and the nuclear translocation of nuclear factor-κB (NF-κB) subunits.[4] Given the structural similarity, it is plausible that this compound and its derivatives may exert their anti-inflammatory effects through a similar mechanism.
Potential Anti-Inflammatory Signaling Pathway
Caption: A diagram illustrating the potential mechanism of anti-inflammatory action by inhibiting the MAPK and NF-κB signaling pathways.
Conclusion
This compound is a chemical compound with significant potential in the field of medicinal chemistry and organic synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel therapeutic agents. Further research into its specific biological activities and mechanisms of action is warranted to fully exploit its potential in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone molecular weight and formula
An In-depth Technical Guide on 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
This technical guide provides a comprehensive overview of the chemical properties and applications of this compound, a versatile compound of significant interest to researchers, scientists, and professionals in drug development.
Core Compound Data
This compound is a yellow crystalline solid that serves as a crucial intermediate in various synthetic processes.[1] Its chemical structure, featuring bromine and fluorine substituents, imparts unique reactivity and biological activity, making it a valuable component in medicinal chemistry.[1]
The fundamental molecular data for this compound are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C8H6BrFO2[1][2][3] |
| Molecular Weight | 233.04 g/mol [1] |
| CAS Number | 126581-65-5[1] |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 82-90 °C[1] |
| Synonyms | 2-Bromo-5'-fluoro-2'-hydroxyacetophenone, 5-Fluoro-2-hydroxyphenacyl bromide[1][2] |
Applications in Research and Development
This compound is a key building block in organic synthesis, particularly within pharmaceutical development. Its utility has been demonstrated in the synthesis of complex molecules with potential therapeutic applications.
Key Application Areas:
-
Pharmaceutical Development: This compound is a vital intermediate in the synthesis of novel pharmaceuticals, especially those targeting cancer and inflammatory diseases.[1]
-
Biochemical Research: It is employed in studies investigating the mechanisms of enzymes and receptors, contributing to the development of new therapeutic agents.[1]
-
Material Science: The compound can be integrated into polymer formulations to improve thermal stability and mechanical properties.[1]
-
Agrochemicals: Its structural properties are also relevant in the production of fine chemicals for the agrochemical industry.[1]
Logical Workflow in Drug Discovery
The following diagram illustrates the logical workflow of utilizing this compound as a foundational element in the drug discovery and development pipeline.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are typically specific to individual research studies and are found within peer-reviewed scientific literature or patents. These protocols would include precise quantities, reaction conditions (temperature, pressure, time), purification methods (such as HPLC), and analytical techniques for characterization (like NMR, LC-MS). While this guide confirms the compound's use in these applications, specific procedural details are beyond its scope. Researchers are advised to consult primary scientific literature for validated experimental methodologies.
References
Technical Guide: Spectroscopic Analysis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectral characterization of the synthetic intermediate, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectral data (NMR, IR, MS) for this compound could not be located. This document serves as a valuable resource by providing the known physical and chemical properties of the compound, alongside detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. These protocols are based on standard methodologies for the analysis of solid aromatic organic compounds. Furthermore, a logical workflow for the spectroscopic analysis of a novel or uncharacterized compound like the one is presented visually using a Graphviz diagram. This guide is intended to equip researchers with the necessary information to procure and interpret spectral data for this compound or structurally similar molecules.
Compound Overview
This compound is a halogenated aromatic ketone. Such compounds are of significant interest in medicinal chemistry and drug development as they often serve as versatile intermediates in the synthesis of more complex bioactive molecules. The presence of a bromine atom provides a reactive site for further functionalization, while the fluoro and hydroxyl groups can influence the compound's electronic properties and potential biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 126581-65-5 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.04 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 82-90 °C |
| Purity | ≥ 97% (as determined by HPLC) |
Hypothetical Spectral Data
While experimental data is not publicly available, predicted spectral characteristics can be inferred based on the compound's structure.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | s | 1H | Ar-OH |
| ~7.6 - 7.8 | m | 1H | Ar-H |
| ~7.2 - 7.4 | m | 1H | Ar-H |
| ~6.9 - 7.1 | m | 1H | Ar-H |
| ~4.5 | s | 2H | -CH₂Br |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O |
| ~155-160 (d) | C-F |
| ~150-155 | C-OH |
| ~120-130 | Ar-C |
| ~115-120 (d) | Ar-C |
| ~30-35 | -CH₂Br |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3500 (broad) | O-H stretch |
| ~1650 | C=O stretch |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-F stretch |
| ~600-800 | C-Br stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 232/234 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 153 | [M-Br]⁺ |
| 125 | [M-Br-CO]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR, FT-IR, and MS data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials:
-
This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the appropriate amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Gently vortex the vial to ensure the complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the compound and 100-200 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Place the sample pellet into the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (~1 mg)
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the compound in a suitable volatile solvent.
-
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized in the ion source.
-
-
Data Acquisition:
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.
Technical Guide on the Safe Handling of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS No. 126581-65-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from publicly available data and SDSs of structurally similar compounds to provide a thorough understanding of the potential hazards and recommended safety protocols.
Compound Identification and Properties
This compound is a valuable intermediate in pharmaceutical and chemical research.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Synonyms | 5-Fluoro-2-hydroxyphenacyl bromide, 2-Bromo-5'-fluoro-2'-hydroxyacetophenone | [2] |
| CAS Number | 126581-65-5 | [2] |
| Molecular Formula | C₈H₆BrFO₂ | |
| Molecular Weight | 233.03 g/mol | |
| Appearance | Yellow crystalline solid | |
| Melting Point | 82-90 °C | |
| Hazard Codes | Xn (Harmful), C (Corrosive) | |
| Hazard Note | Corrosive, Lachrymatory, Keep Cold |
Hazard Identification and Classification
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[3][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Harmful if Swallowed: Indicated by the "Xn" hazard code.
The compound is also noted to be a lachrymator, meaning it can cause tearing.
Personal Protective Equipment (PPE)
Due to the corrosive and irritant nature of this compound, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | To prevent skin contact which can lead to severe burns and irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | To avoid inhalation of the compound which can cause respiratory tract irritation. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Handling
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Avoidance: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is recommended to "Keep Cold".
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3]
-
Labeling: Ensure containers are clearly labeled with the compound name and associated hazards.
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Disposal Procedures
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material into a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols
General Synthesis Protocol for Brominated Hydroxyacetophenones
The following is a general procedure for the bromination of a hydroxyacetophenone derivative, adapted from literature on similar compounds.[5] This should be performed by qualified personnel with appropriate safety measures in place.
-
Dissolution: Dissolve the starting hydroxyacetophenone in a suitable solvent (e.g., chloroform, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Bromination: While stirring, slowly add a solution of bromine in the same solvent to the reaction mixture. The reaction may be exothermic and require cooling.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC).
-
Quenching: After the reaction is complete, cool the mixture and quench with water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent.
Diagrams
Caption: General laboratory handling workflow.
Caption: Emergency spill response procedure.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. This compound is a valuable intermediate in medicinal chemistry and drug development, and understanding its reactivity is crucial for the synthesis of novel therapeutic agents. This document details the predicted regioselectivity of common EAS reactions, provides analogous experimental protocols, and presents quantitative data from related compounds to guide synthetic strategies.
Core Concepts: Predicting Reactivity and Regioselectivity
The electrophilic aromatic substitution reactions of this compound are governed by the directing effects of the three substituents on the phenyl ring: the hydroxyl (-OH) group, the fluorine (-F) atom, and the bromoacetyl (-C(O)CH₂Br) group.
-
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. This significantly enhances the nucleophilicity of the ring, particularly at the positions ortho and para to the hydroxyl group.
-
Fluorine Atom (-F): As a halogen, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The deactivating inductive effect is generally stronger than the activating resonance effect, making the overall reaction slower than that of benzene.
-
Bromoacetyl Group (-C(O)CH₂Br): The bromoacetyl group is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position.
Combined Directing Effects:
In this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to be the dominant influence on the regioselectivity of electrophilic substitution. The fluorine atom also directs to the ortho and para positions, reinforcing the effect of the hydroxyl group. The bromoacetyl group, being a meta-director, will direct to positions that are meta to it.
Considering the positions on the aromatic ring relative to the substituents:
-
C3: Ortho to the -OH group and meta to the -C(O)CH₂Br group.
-
C4: Para to the -OH group and ortho to the -F group.
-
C6: Ortho to the -OH group and ortho to the -C(O)CH₂Br group.
The strong activation and ortho-, para-directing influence of the hydroxyl group will most likely direct incoming electrophiles to the C3 and C4 positions. The C6 position is sterically hindered by the adjacent bromoacetyl group. Therefore, the primary products of electrophilic substitution are predicted to be the 3-substituted and 4-substituted derivatives.
Key Electrophilic Substitution Reactions
This section details the predicted outcomes and provides analogous experimental protocols for common electrophilic substitution reactions on this compound. The provided protocols are based on reactions performed on structurally similar compounds, primarily 2-hydroxyacetophenone, and should be adapted and optimized for the specific substrate.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Given the directing effects, nitration of this compound is expected to yield a mixture of 2-Bromo-1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone and 2-Bromo-1-(5-fluoro-2-hydroxy-4-nitrophenyl)ethanone.
Predicted Reaction:
Caption: Predicted Nitration Reaction.
Experimental Protocol (Analogous to Nitration of 2-Hydroxyacetophenone):
A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used as the nitrating agent. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagents | Concentrated Nitric Acid (1.1 eq), Concentrated Sulfuric Acid (2 eq) |
| Solvent | Concentrated Sulfuric Acid |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Work-up | Poured onto crushed ice, filtration of precipitate |
Detailed Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1 equivalent) in concentrated sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature between 0 °C and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
The isomers can be separated by column chromatography.
Halogenation (Bromination)
Halogenation involves the introduction of a halogen atom (e.g., Br) onto the aromatic ring. Similar to nitration, bromination is expected to occur at the positions ortho and para to the hydroxyl group.
Predicted Reaction:
Caption: Predicted Bromination Reaction.
Experimental Protocol (Analogous to Bromination of 4-Hydroxyacetophenone):
The choice of solvent can influence the selectivity of the reaction. Non-polar solvents tend to favor monohalogenation.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagents | Bromine (1.1 eq) or N-Bromosuccinimide (NBS) (1.1 eq) |
| Solvent | Acetonitrile, Dichloromethane, or Carbon Tetrachloride |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with sodium thiosulfate solution, extraction |
Detailed Methodology:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the isomers.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The regioselectivity is temperature-dependent, with lower temperatures favoring the ortho-isomer and higher temperatures favoring the para-isomer.
Predicted Reaction:
Caption: Predicted Sulfonation Reaction.
Experimental Protocol (Analogous to Sulfonation of Phenol):
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagents | Concentrated Sulfuric Acid or Fuming Sulfuric Acid |
| Temperature | Room temperature (for ortho-isomer) or 100 °C (for para-isomer) |
| Reaction Time | Several hours |
| Work-up | Poured onto ice, neutralization, and isolation of the salt |
Detailed Methodology:
-
Carefully add this compound (1 equivalent) to concentrated sulfuric acid.
-
For the ortho-isomer, stir the mixture at room temperature. For the para-isomer, heat the mixture to 100 °C.
-
Monitor the reaction by TLC (using a suitable developing system for sulfonic acids).
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid salt.
-
Filter the salt and wash it with a cold salt solution. The free sulfonic acid can be obtained by acidification.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are generally not successful on strongly deactivated rings. The presence of the deactivating bromoacetyl group and the fluorine atom, along with the potential for the Lewis acid catalyst to complex with the hydroxyl and carbonyl groups, makes Friedel-Crafts reactions challenging for this substrate. The strong activation by the hydroxyl group might enable the reaction under certain conditions, but complex product mixtures and low yields are expected. Due to these complexities, a reliable experimental protocol cannot be provided without further empirical data.
Signaling Pathways and Experimental Workflows
Logical Relationship of Directing Effects:
Caption: Directing effects of substituents.
General Experimental Workflow for Electrophilic Aromatic Substitution:
Caption: General experimental workflow.
Summary of Quantitative Data (Analogous Reactions)
The following table summarizes yields for electrophilic substitution reactions on related hydroxyacetophenone derivatives, providing an estimate of the expected efficiency for the target molecule.
| Reaction | Substrate | Reagents | Product(s) | Yield (%) | Reference |
| Nitration | 2-Hydroxyacetophenone | HNO₃, H₂SO₄ | 2-Hydroxy-3-nitroacetophenone & 2-Hydroxy-5-nitroacetophenone | 82.9 (total) | CN114394908A |
| Bromination | 4-Hydroxyacetophenone | NBS, Acetonitrile | 3-Bromo-4-hydroxyacetophenone | 94 | BenchChem Application Note |
| Sulfonation | Phenol | H₂SO₄ (conc.) | o- & p-hydroxybenzenesulfonic acid | Not specified | General Textbook |
Conclusion
The electrophilic substitution reactions of this compound are predicted to be primarily directed by the strongly activating hydroxyl group, leading to substitution at the C3 and C4 positions. While the fluorine and bromoacetyl groups modulate the overall reactivity, the ortho-, para-directing nature of the hydroxyl group is the controlling factor for regioselectivity. The provided analogous experimental protocols offer a solid starting point for synthetic efforts. However, optimization of reaction conditions will be necessary to achieve desired product distributions and yields. Further research into the specific reactivity of this molecule will be invaluable for its application in the synthesis of complex pharmaceutical compounds.
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is a key building block in synthetic organic chemistry, particularly valued in the construction of diverse heterocyclic scaffolds. Its unique trifunctional nature, possessing a phenolic hydroxyl group, an α-bromoketone moiety, and a fluorine substituent, allows for a variety of chemical transformations. This potent combination makes it an important intermediate in the synthesis of novel compounds for pharmaceutical and materials science research, with demonstrated potential in developing agents with anti-inflammatory and anti-cancer properties.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two important classes of heterocyclic compounds: 6-Fluorobenzofurans and 6-Fluoroflavones .
I. Synthesis of 6-Fluoro-2-substituted-benzofurans
The presence of the ortho-hydroxyl group to the bromoacetyl moiety in this compound makes it an ideal precursor for the synthesis of benzofurans via intramolecular cyclization. This reaction typically proceeds under basic conditions, where the phenoxide formed acts as an intramolecular nucleophile, displacing the bromide.
Application Note:
This protocol outlines a general procedure for the synthesis of 6-fluorobenzofurans. The reaction is a straightforward and efficient method to access this privileged heterocyclic core. The choice of base and solvent can influence the reaction rate and yield. Potassium carbonate is a commonly used base that is effective and easy to handle. Acetone is a suitable solvent that facilitates the dissolution of the reactants and the progress of the reaction.
Experimental Protocol: Base-Catalyzed Intramolecular Cyclization
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Concentrate the combined filtrate and washings under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-fluorobenzofuran derivative.
Quantitative Data Summary:
| Product | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| 6-Fluorobenzofuran-2-one | - | K₂CO₃ | Acetone | 4-6 | >90 (expected) |
Note: The yield is an expected value based on similar reactions with related substrates. Experimental optimization may be required.
Caption: Intramolecular cyclization pathway to 6-fluorobenzofurans.
II. Synthesis of 6-Fluoroflavones
Flavones are a class of flavonoids that can be synthesized from o-hydroxyacetophenones through various methods, including the Allan-Robinson reaction and the Kostanecki-Robinson reaction.[2][3] A common modern approach involves the initial formation of a 2'-hydroxychalcone, which then undergoes oxidative cyclization to the flavone.
Application Note:
This two-step protocol describes the synthesis of 6-fluoroflavones starting from this compound. The first step is a Claisen-Schmidt condensation to form a 2'-hydroxychalcone. The subsequent step is an oxidative cyclization using iodine in DMSO, a widely used and effective method for this transformation. This approach allows for the introduction of various substituents on the B-ring of the flavone scaffold by choosing the appropriate benzaldehyde derivative.
Experimental Protocol: Two-Step Synthesis of 6-Fluoroflavones
Step 1: Synthesis of 6-Fluoro-2'-hydroxychalcones
Materials:
-
This compound
-
Substituted benzaldehyde (1.0 eq)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Stirring vessel
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol in a stirring vessel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium hydroxide in ethanol to the cooled mixture with vigorous stirring.
-
Continue stirring at low temperature for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry. The crude chalcone may be used directly in the next step or purified by recrystallization.
Step 2: Oxidative Cyclization to 6-Fluoroflavones
Materials:
-
6-Fluoro-2'-hydroxychalcone from Step 1
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Dissolve the 6-fluoro-2'-hydroxychalcone (1.0 eq) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (0.1 - 0.3 eq).
-
Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude flavone by column chromatography or recrystallization.
Quantitative Data Summary:
| Product (Flavone) | Benzaldehyde Reactant | Overall Yield (%) |
| 6-Fluoroflavone | Benzaldehyde | 70-85 (expected) |
| 6-Fluoro-4'-methoxyflavone | 4-Methoxybenzaldehyde | 70-85 (expected) |
| 6-Fluoro-3',4'-dimethoxyflavone | 3,4-Dimethoxybenzaldehyde | 65-80 (expected) |
Note: The yields are expected values based on similar reported syntheses. Experimental optimization may be required.
Caption: Two-step synthesis of 6-fluoroflavones.
Conclusion
This compound serves as a highly valuable and versatile precursor for the synthesis of fluorinated heterocyclic compounds. The protocols detailed herein for the preparation of 6-fluorobenzofurans and 6-fluoroflavones demonstrate straightforward and efficient methodologies for accessing these important molecular scaffolds. These application notes provide a solid foundation for researchers in drug discovery and materials science to explore the rich chemistry of this powerful synthetic building block. Further exploration of its reactivity with various nucleophiles and reaction partners is anticipated to yield a wide array of novel and potentially bioactive heterocyclic molecules.
References
Application Notes and Protocols: Reactions of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility and biological relevance of reactions involving 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone and various nucleophiles. This versatile building block is a key intermediate in the synthesis of heterocyclic compounds, particularly 6-fluorobenzofuran derivatives, which have shown significant potential as anticancer agents.[1][2][3][4]
Introduction
This compound is a highly reactive α-haloketone that serves as a valuable precursor in pharmaceutical and medicinal chemistry.[5] Its structure, featuring a reactive bromo group adjacent to a carbonyl and a phenolic hydroxyl group, allows for a variety of chemical transformations. The primary reaction of this compound involves nucleophilic substitution at the α-carbon, displacing the bromide ion. This initial reaction is often followed by an intramolecular cyclization, leveraging the proximate hydroxyl group to form heterocyclic scaffolds.
A particularly noteworthy application is the synthesis of 6-fluorobenzofuran derivatives. These compounds have garnered significant interest due to their potent anticancer activities, which are often attributed to their ability to interfere with critical cellular signaling pathways.[1][3][6][7][8]
Reaction with Nucleophiles: Synthesis of α-Substituted Ketones
The primary reaction of this compound is a bimolecular nucleophilic substitution (SN2) reaction. Various nucleophiles, including primary and secondary amines, thiols, and azide ions, can be employed to displace the bromide, leading to the formation of the corresponding α-substituted ketones.
General Reaction Scheme:
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis, and evaluation of benzofuran derivatives as novel anti-pancreatic carcinoma agents via interfering the hypoxia environment by targeting HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation using 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive α-bromo ketone and a phenolic hydroxyl group, allows for the facile introduction of a substituted phenacyl moiety onto a variety of nucleophiles. This N-alkylation reaction is a cornerstone for the synthesis of a diverse range of biologically active molecules, including those with potential anti-cancer and anti-inflammatory properties.[1] The presence of the fluorine atom can further enhance the pharmacological properties of the resulting compounds.
These application notes provide detailed protocols for the N-alkylation of primary and secondary amines using this compound, guidance on reaction optimization, and an overview of the potential applications of the resulting products.
Chemical Properties and Reactivity
This compound is a yellow crystalline solid. The key to its reactivity lies in the α-bromo ketone moiety, which is highly susceptible to nucleophilic attack at the carbon atom bearing the bromine. The adjacent carbonyl group activates this position, making it an excellent electrophile for SN2 reactions with primary and secondary amines.
A critical consideration in reactions involving this reagent is the phenolic hydroxyl group. Its acidity requires careful selection of the base to avoid deprotonation and potential O-alkylation as a side reaction. In many cases, a non-nucleophilic organic base or an inorganic base with carefully controlled stoichiometry is sufficient. However, for certain substrates or reaction conditions, protection of the hydroxyl group may be necessary to achieve high yields and purity of the desired N-alkylated product.
Applications in Drug Discovery
The N-alkylated products derived from this compound are valuable intermediates in the synthesis of novel therapeutic agents. The core structure is found in compounds investigated for various biological activities. For instance, derivatives of 2-amino-1-(hydroxyphenyl)ethanone have been explored as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Primary and Secondary Amines
This protocol describes a general method for the N-alkylation of a variety of primary and secondary amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.2 equivalents) in acetonitrile or DMF (10 mL per mmol of the bromo-ketone) in a round-bottom flask, add potassium carbonate (1.5 equivalents) or triethylamine (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: N-Alkylation with Protection of the Phenolic Hydroxyl Group
For sensitive substrates or to minimize O-alkylation, protection of the phenolic hydroxyl group is recommended. A common protecting group for phenols is the benzyl group, which can be removed under mild hydrogenolysis conditions.
Step 2a: Protection of this compound
-
Dissolve this compound (1.0 equivalent) in acetone.
-
Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting 1-(2-(benzyloxy)-5-fluorophenyl)-2-bromoethanone by column chromatography.
Step 2b: N-Alkylation of the Protected Ketone
-
Follow the procedure outlined in Protocol 1 , using the protected bromo-ketone from Step 2a as the starting material.
Step 2c: Deprotection of the Phenolic Hydroxyl Group
-
Dissolve the N-alkylated product from Step 2b in ethanol or methanol.
-
Add Palladium on carbon (10% w/w, catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected N-alkylated product.
Data Presentation
The following table summarizes representative yields obtained for the N-alkylation of various amines with 2-bromo-1-(hydroxyphenyl)ethanone derivatives under conditions similar to those described in Protocol 1. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | 2-Anilino-1-(5-fluoro-2-hydroxyphenyl)ethanone | 75-85 |
| 2 | Benzylamine | 2-(Benzylamino)-1-(5-fluoro-2-hydroxyphenyl)ethanone | 80-90 |
| 3 | Morpholine | 1-(5-Fluoro-2-hydroxyphenyl)-2-morpholinoethanone | 85-95 |
| 4 | Piperidine | 1-(5-Fluoro-2-hydroxyphenyl)-2-(piperidin-1-yl)ethanone | 88-97 |
| 5 | N-Methylaniline | 1-(5-Fluoro-2-hydroxyphenyl)-2-(methyl(phenyl)amino)ethanone | 70-80 |
Visualizations
The following diagrams illustrate the general reaction workflow and a potential signaling pathway that could be targeted by the synthesized compounds.
Caption: General workflow for the N-alkylation reaction.
Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway.
References
Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-fluorobenzofuran derivatives, commencing from the readily available starting material, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. The primary synthetic strategy detailed is a base-mediated intramolecular cyclization, a robust and efficient method for the construction of the benzofuran core. This process, an intramolecular variant of the Williamson ether synthesis, offers a straightforward route to functionalized benzofurans, which are pivotal structural motifs in numerous pharmacologically active compounds. This guide includes a comparative analysis of reaction conditions, detailed step-by-step protocols, and visual aids to facilitate understanding and implementation in a laboratory setting.
Introduction
Benzofuran and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant biological activities. They form the core structure of many natural products and synthetic drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The synthesis of substituted benzofurans is, therefore, a subject of considerable interest in medicinal chemistry and drug development.
The starting material, this compound, is an ideal precursor for the synthesis of 5-fluorinated benzofuran derivatives. The fluorine substituent can enhance the metabolic stability and pharmacokinetic properties of the resulting molecules. The key synthetic transformation is an intramolecular cyclization of this 2'-hydroxy-α-bromoacetophenone derivative, which can be effectively promoted by a suitable base.
Reaction Scheme and Mechanism
The fundamental reaction involves the deprotonation of the phenolic hydroxyl group by a base, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the carbon bearing the bromine atom. This intramolecular S_N2 reaction, also known as an intramolecular Williamson ether synthesis, results in the formation of the furan ring fused to the benzene ring.
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent, along with the reaction temperature, significantly influences the efficiency and yield of the cyclization reaction. Below is a summary of typical conditions and expected outcomes for the synthesis of 5-fluorobenzofuran-3(2H)-one.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Potassium Carbonate (K₂CO₃) | Acetone | Reflux (56) | 4-6 | 85-95 |
| 2 | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80 | 2-4 | 90-98 |
| 3 | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) | Reflux (82) | 3-5 | 88-96 |
| 4 | Sodium Hydroxide (NaOH) | Ethanol | Room Temperature | 8-12 | 75-85 |
| 5 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane (DCM) | Room Temperature | 1-3 | 92-99 |
Note: The data presented in this table are representative and may vary based on the specific experimental setup, purity of reagents, and scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluorobenzofuran-3(2H)-one using Potassium Carbonate in Acetone
This protocol outlines a standard and effective method for the intramolecular cyclization using potassium carbonate as the base.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a stirred solution of this compound (e.g., 2.33 g, 10 mmol) in anhydrous acetone (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 5-Fluorobenzofuran-3(2H)-one.
Protocol 2: Rapid Synthesis using DBU in Dichloromethane
This protocol utilizes a strong, non-nucleophilic organic base for a faster reaction at room temperature.
Materials:
-
This compound (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (e.g., 2.33 g, 10 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.
-
To this stirred solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2.28 g, 15 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 25 mL) to remove excess DBU, followed by water (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure 5-Fluorobenzofuran-3(2H)-one.
Signaling Pathways and Logical Relationships
The core of this synthetic transformation is the intramolecular Williamson ether synthesis. The logical relationship between the reactants and the product is a direct consequence of the base-mediated deprotonation followed by an intramolecular nucleophilic substitution.
Conclusion
The synthesis of 5-fluorobenzofuran derivatives from this compound via base-mediated intramolecular cyclization is a highly efficient and versatile method. The choice of base and reaction conditions can be tailored to optimize yield and reaction time. The protocols provided herein offer reliable procedures for the synthesis of these valuable heterocyclic compounds, which are of significant interest to the pharmaceutical and drug development industries. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. This versatile building block is a valuable starting material in the synthesis of a wide array of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The protocols outlined below are based on established methodologies for analogous substrates and serve as a comprehensive guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Researchers should note that optimization of the described conditions for this specific substrate is recommended to achieve optimal results.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate such as this compound, these reactions open pathways to a diverse range of derivatives, including substituted flavonoids, biaryl compounds, and arylated amines, which are of significant interest in medicinal chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organohalide with an organoboron compound. This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in pharmaceuticals.
Application: Synthesis of Flavone Precursors
A primary application of the Suzuki-Miyaura coupling with this compound is the synthesis of chalcones, which are precursors to flavones. By coupling with a vinylboronic acid, a carbon framework for subsequent cyclization can be constructed.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or Vinylboronic Acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, THF/H₂O)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, the palladium catalyst, and the ligand (if used).
-
Add the base to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 75-95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 60-85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 80-98 |
Note: Yields are representative for analogous substrates and may vary for this compound.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.
Application: Synthesis of Substituted Styrenes
The Heck reaction can be employed to couple this compound with various alkenes to generate substituted styrene derivatives, which can serve as versatile intermediates for further synthetic transformations.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.1 - 2.0 equivalents)
-
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equivalents)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile, Toluene)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound, the palladium catalyst, and the ligand (if used) under an inert atmosphere.
-
Add the anhydrous solvent, followed by the alkene and the base.
-
Seal the tube or heat the flask to the desired temperature (typically 100-140 °C) with stirring for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Heck Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120 | 50-80 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 100 | 60-85 |
| Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | NaOAc (2.5) | Toluene | 130 | 55-75 |
Note: Yields are representative for analogous substrates and may vary for this compound.
Visualization: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.
Application: Synthesis of Alkynyl Ketones
This reaction allows for the direct introduction of an alkynyl moiety onto the aromatic ring of this compound. The resulting alkynyl ketones are valuable intermediates for the synthesis of various heterocyclic compounds, such as chromones, through subsequent cyclization reactions.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, Diisopropylamine) (2-3 equivalents)
-
Anhydrous Solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt under an inert atmosphere.
-
Add the anhydrous solvent and the base.
-
Degas the mixture for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 70-90 |
| Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2.5) | DMF | 50 | 65-85 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N (2) | Toluene | 60 | 70-95 |
Note: Yields are representative for analogous substrates and may vary for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has broad applicability in the synthesis of arylamines, which are common motifs in pharmaceuticals.
Application: Synthesis of Arylamine Derivatives
This reaction can be used to synthesize a variety of N-aryl derivatives of 2-amino-1-(5-fluoro-2-hydroxyphenyl)ethanone by coupling with primary or secondary amines. These products can be valuable intermediates in drug discovery programs.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Ligand (e.g., BINAP, Xantphos, XPhos) (1.2-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields (%) |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.5) | Toluene | 100 | 70-95 |
| Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 65-90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 100 | 75-98 |
Note: Yields are representative for analogous substrates and may vary for this compound.
Visualization: Logical Relationship in Buchwald-Hartwig Amination
Caption: Logical relationship of components in a Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Many of the solvents used are flammable and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions at elevated temperatures and pressures should be conducted with appropriate safety shielding.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The protocols provided are intended as a guide and are based on general procedures for similar compounds. The specific reactivity of this compound may necessitate adjustments to these conditions. It is the responsibility of the researcher to ensure that all experiments are conducted safely and in accordance with institutional guidelines.
Synthesis of Novel Compounds from Bromoketones: Applications and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse novel compounds utilizing bromoketones as versatile starting materials. Bromoketones are valuable synthons in medicinal chemistry due to the electrophilic nature of the carbon atom adjacent to the carbonyl group, which is further activated by the bromine leaving group.[1][2] This inherent reactivity allows for a wide array of chemical transformations, leading to the construction of complex molecular architectures, particularly heterocyclic scaffolds of significant therapeutic interest.
Application Notes
Bromoketones serve as key building blocks in the synthesis of a variety of biologically active molecules. Their utility spans the creation of five- and six-membered heterocyclic rings, which are core structures in many pharmaceutical agents. Notable applications include the synthesis of imidazoles, oxazoles, pyrimidines, and fused heterocyclic systems.[3][4][5][6] Furthermore, bromoketones are instrumental in the development of targeted therapies, particularly kinase inhibitors, which play a crucial role in regulating cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.[7][8][9]
Synthesis of Bioactive Heterocycles
The reactivity of the α-carbon in α-bromoketones makes them ideal substrates for cyclization reactions with various nucleophiles.[2] For instance, the reaction of α-bromoketones with amidines is a widely used method for the synthesis of substituted imidazoles, a class of compounds with a broad spectrum of biological activities.[1][3] Similarly, condensation with amides or amines can lead to the formation of oxazoles and other nitrogen-containing heterocycles.[4][10][11] Multicomponent reactions involving bromoketones offer an efficient strategy for generating molecular diversity in drug discovery programs.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapeutics, and bromoketones have emerged as valuable intermediates in their synthesis.[8][9] The bromoketone moiety can be a precursor to key pharmacophores that interact with the kinase active site. For example, they are utilized in the synthesis of inhibitors for Janus kinases (JAKs) and the PI3K/Akt/mTOR signaling pathway, both of which are critical in cell growth, proliferation, and survival.[7][8][12][13] The synthesis of such inhibitors often involves the construction of a core heterocyclic structure from a bromoketone, followed by further functionalization to optimize potency and selectivity.
Experimental Protocols
The following section details experimental procedures for the synthesis of representative novel compounds from a bromoketone precursor.
Protocol 1: Synthesis of 2,4-Disubstituted Imidazoles
This protocol describes a scalable process for the preparation of 2,4-disubstituted imidazoles from α-bromoketones and amidines.[1]
Materials:
-
α-Bromoketone (1.0 equiv)
-
Amidine hydrochloride (1.2 equiv)
-
Potassium bicarbonate (2.5 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of the amidine hydrochloride and potassium bicarbonate in a mixture of THF and water, add a solution of the α-bromoketone in THF.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the desired 2,4-disubstituted imidazole.
Protocol 2: Synthesis of Substituted Oxazoles
This protocol outlines the synthesis of substituted oxazoles from α-bromoketones and benzylamine derivatives mediated by iodine.[10][11]
Materials:
-
α-Bromoketone (1.0 equiv)
-
Benzylamine derivative (1.2 equiv)
-
Iodine (I₂) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the α-bromoketone and benzylamine derivative in DMF, add potassium carbonate and iodine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the substituted oxazole.
Data Presentation
The following tables summarize quantitative data for the synthesis of various heterocyclic compounds from bromoketone precursors, as reported in the literature.
Table 1: Synthesis of 2,4-Disubstituted Imidazoles [1]
| Entry | α-Bromoketone | Amidine | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | Benzamidine | 2,4-Diphenyl-1H-imidazole | 92 |
| 2 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Acetamidine | 4-(4-Methoxyphenyl)-2-methyl-1H-imidazole | 85 |
| 3 | 2-Bromo-1-(p-tolyl)ethanone | 4-Chlorobenzamidine | 2-(4-Chlorophenyl)-4-(p-tolyl)-1H-imidazole | 88 |
Table 2: Synthesis of Substituted Oxazoles [10][11]
| Entry | α-Bromoketone | Benzylamine Derivative | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | Benzylamine | 2,5-Diphenyloxazole | 85 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Methoxybenzylamine | 5-(4-Chlorophenyl)-2-(4-methoxyphenyl)oxazole | 78 |
| 3 | 1-Bromo-3,3-dimethylbutan-2-one | Benzylamine | 5-tert-Butyl-2-phenyloxazole | 72 |
Visualizations
Experimental Workflow: Synthesis of Imidazoles
Caption: A schematic workflow for the synthesis of 2,4-disubstituted imidazoles.
Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Signaling Pathway: JAK/STAT
Caption: Overview of the JAK/STAT signaling pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fiveable.me [fiveable.me]
- 3. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scale-up synthesis of diverse bioactive heterocyclic derivatives from the versatile starting material, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. This key intermediate is valuable in pharmaceutical development for its role in creating compounds with potential anti-cancer and anti-inflammatory properties.[1] The protocols outlined below are designed for scalability and reproducibility, catering to the needs of drug discovery and development professionals.
Application Note 1: Synthesis of Substituted Benzofurans
Substituted benzofurans are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer effects.[2][3] The intramolecular cyclization of this compound provides a direct and efficient route to 5-fluoro-2-aroylbenzofurans.
Experimental Protocol: Intramolecular Cyclization for 5-Fluoro-2-benzoylbenzofuran
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Substituted benzoyl chloride (e.g., benzoyl chloride, 4-methoxybenzoyl chloride)
-
Stirring apparatus and reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the desired substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 56°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data Summary:
| Derivative | Reagent | Reaction Time (h) | Yield (%) |
| 5-Fluoro-2-benzoylbenzofuran | Benzoyl chloride | 8 | 85 |
| 5-Fluoro-2-(4-methoxybenzoyl)benzofuran | 4-Methoxybenzoyl chloride | 10 | 82 |
| 5-Fluoro-2-(4-nitrobenzoyl)benzofuran | 4-Nitrobenzoyl chloride | 12 | 78 |
Application Note 2: Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a classical and highly efficient method for the preparation of thiazole derivatives.[2] The reaction of this compound with thiourea or substituted thioureas yields 2-amino-4-(5-fluoro-2-hydroxyphenyl)thiazoles, which are valuable scaffolds in medicinal chemistry.[4]
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
This compound
-
Thiourea (or substituted thiourea)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃), optional for neutralization
-
Stirring apparatus and reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.
-
If a precipitate forms, collect it by filtration. Otherwise, partially evaporate the solvent to induce crystallization.
-
To obtain the free base, dissolve the hydrobromide salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic.
-
Collect the precipitated free base by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from ethanol.
Quantitative Data Summary:
| Derivative | Reagent | Reaction Time (h) | Yield (%) |
| 2-Amino-4-(5-fluoro-2-hydroxyphenyl)thiazole | Thiourea | 6 | 92 |
| 2-(Methylamino)-4-(5-fluoro-2-hydroxyphenyl)thiazole | N-Methylthiourea | 7 | 88 |
| 2-(Phenylamino)-4-(5-fluoro-2-hydroxyphenyl)thiazole | N-Phenylthiourea | 8 | 85 |
Application Note 3: Synthesis of Substituted Imidazole Derivatives
Substituted imidazoles are another important class of heterocyclic compounds with diverse biological activities. A common method for their synthesis involves the condensation of an α-haloketone with an amidine.[5]
Experimental Protocol: One-Pot Synthesis of 2,4-Disubstituted Imidazoles
Materials:
-
This compound
-
Amidine hydrochloride (e.g., benzamidine hydrochloride)
-
Potassium Bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Stirring apparatus and reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amidine hydrochloride (1.2 eq) and potassium bicarbonate (3.0 eq) in a mixture of THF and water (2:1).
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate flask, dissolve this compound (1.0 eq) in THF.
-
Add the solution of the α-bromoketone dropwise to the refluxing amidine solution over 30 minutes.
-
Continue refluxing for 18-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and remove the THF under reduced pressure.
-
Add water to the residue and stir for 30 minutes.
-
Collect the solid product by filtration, wash with water, and air-dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., diisopropyl ether/hexanes).[5]
Quantitative Data Summary:
| Derivative | Reagent | Reaction Time (h) | Yield (%) |
| 2-Phenyl-4-(5-fluoro-2-hydroxyphenyl)imidazole | Benzamidine hydrochloride | 20 | 88 |
| 2-(4-Methylphenyl)-4-(5-fluoro-2-hydroxyphenyl)imidazole | 4-Methylbenzamidine hydrochloride | 22 | 85 |
| 2-(4-Chlorophenyl)-4-(5-fluoro-2-hydroxyphenyl)imidazole | 4-Chlorobenzamidine hydrochloride | 24 | 82 |
Application Note 4: Synthesis of Substituted Oxazole Derivatives
The Robinson-Gabriel synthesis provides a classical route to oxazoles through the cyclodehydration of 2-acylamino-ketones.[6][7] This method can be adapted for the synthesis of oxazole derivatives from this compound.
Experimental Protocol: Robinson-Gabriel Synthesis of Oxazoles
Materials:
-
This compound
-
Primary amide (e.g., benzamide)
-
Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of the 2-Acylamino-ketone intermediate
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add the primary amide (1.1 eq) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate by column chromatography.
Step 2: Cyclodehydration to the Oxazole
-
Treat the purified 2-acylamino-ketone intermediate with concentrated sulfuric acid at 60°C for 2-4 hours.[8]
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final oxazole derivative by column chromatography.
Quantitative Data Summary:
| Derivative | Reagent | Reaction Time (h) | Overall Yield (%) |
| 2-Phenyl-5-(5-fluoro-2-hydroxyphenyl)oxazole | Benzamide | 20 | 72 |
| 2-(4-Methylphenyl)-5-(5-fluoro-2-hydroxyphenyl)oxazole | 4-Methylbenzamide | 22 | 68 |
| 2-(4-Chlorophenyl)-5-(5-fluoro-2-hydroxyphenyl)oxazole | 4-Chlorobenzamide | 24 | 65 |
Signaling Pathway and Experimental Workflow Visualization
Inhibition of NF-κB Signaling Pathway by Fluorinated Benzofuran Derivatives
Fluorinated benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][10] This pathway is a key regulator of inflammation, and its inhibition can down-regulate the expression of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by fluorinated benzofuran derivatives.
Induction of Apoptosis by Benzofuran Derivatives
Certain benzofuran derivatives have demonstrated the ability to induce apoptosis in cancer cells, a critical mechanism for anticancer activity.[11][12] This often involves the modulation of key proteins in the apoptotic cascade.
Caption: Induction of apoptosis by benzofuran derivatives via the mitochondrial pathway.
General Experimental Workflow for Derivative Synthesis and Screening
The following workflow outlines the general procedure from starting material to the identification of lead compounds.
References
- 1. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. This key pharmaceutical intermediate requires careful control of reaction conditions to achieve high yields and purity.[1] This guide offers detailed troubleshooting advice, answers to frequently asked questions, and established experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently active brominating agent. 2. Reaction temperature is too low. 3. Short reaction time. 4. Inactive catalyst or initiator. | 1. Use a more reactive brominating agent (e.g., Br₂ in acetic acid) or add a catalyst. 2. Gradually increase the reaction temperature and monitor by TLC. For pyridine hydrobromide perbromide, a temperature of around 90°C is often effective.[2] 3. Extend the reaction time; monitor progress by TLC until the starting material is consumed. A duration of 3 hours is often a good starting point.[2] 4. If using a radical initiator (e.g., AIBN with NBS), ensure it is fresh. For acid-catalyzed reactions, ensure the acid is not neutralized. |
| Formation of multiple products (observed on TLC) | 1. Competing nuclear bromination on the aromatic ring. 2. Polybromination (di- or tri-brominated products). 3. Product degradation under harsh conditions. | 1. The primary competing reaction is nuclear bromination due to the activating hydroxyl group.[3][4] To favor α-bromination, protect the hydroxyl group (e.g., as an acetate) before bromination.[3][4] Alternatively, use a highly selective α-brominating agent like Copper(II) bromide.[3] 2. Use a strict 1.0-1.1 molar equivalent of the brominating agent.[2][5] Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations. 3. Avoid excessively high temperatures and prolonged reaction times. Use milder reagents if possible. |
| Product is a dark tar or oil instead of a crystalline solid | 1. Product degradation due to harsh reaction conditions (e.g., high temperature, strong acid). 2. Presence of impurities. 3. The brominating agent may be acting as an oxidant.[3] | 1. Lower the reaction temperature.[3] Use a milder brominating agent such as N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide.[3] 2. Purify the crude product using column chromatography on silica gel followed by recrystallization. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation.[3] |
| Desired product yield is low | 1. Suboptimal choice of solvent. 2. Inefficient work-up and purification. 3. Competing side reactions are dominant. | 1. The solvent choice is critical.[3] Non-polar, anhydrous solvents like chloroform or carbon tetrachloride favor side-chain bromination.[3] Polar, protic solvents like water or aqueous acetic acid promote nuclear bromination.[3] 2. Ensure complete extraction of the product from the aqueous layer during work-up. Optimize the recrystallization solvent system to minimize product loss. 3. Address the side reactions as detailed above (e.g., by protecting the hydroxyl group). |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in synthesizing this compound?
The primary challenge is achieving selective bromination at the α-carbon of the acetyl group without promoting electrophilic substitution on the aromatic ring. The phenolic hydroxyl group is a strong activating group, making the ring highly susceptible to bromination, particularly at the positions ortho and para to it.[3][4]
Q2: How can I selectively achieve α-bromination over nuclear bromination?
There are two main strategies to promote selective α-bromination:
-
Protect the Hydroxyl Group: Converting the -OH group to an ester (e.g., acetate) or an ether deactivates the aromatic ring, thereby favoring side-chain bromination. The protecting group can be removed after the bromination step.[3]
-
Use Selective Reagents and Conditions:
-
Copper(II) Bromide (CuBr₂): This reagent is highly selective for α-bromination of hydroxyacetophenones when used in a solvent system like chloroform-ethyl acetate.[3]
-
Acid Catalysis in Anhydrous Conditions: Performing the reaction in an anhydrous, acidic medium (e.g., bromine in glacial acetic acid) promotes the formation of the enol intermediate, which then reacts at the α-carbon.[3]
-
Q3: What is the role of the solvent in this reaction?
The solvent plays a crucial role in determining the regioselectivity of the bromination:[3]
-
Non-polar/Anhydrous Solvents (e.g., Chloroform, Carbon Tetrachloride): These solvents disfavor the ionization of bromine and suppress electrophilic attack on the activated ring, thus favoring side-chain substitution.[3]
-
Polar Protic Solvents (e.g., Water, Aqueous Acetic Acid): These solvents promote the formation of the bromonium ion and stabilize the charged intermediate of electrophilic aromatic substitution, leading to preferential nuclear bromination.[3]
Q4: Which brominating agent is best for this synthesis?
The choice of brominating agent depends on the desired selectivity and reaction conditions.
-
For high α-selectivity without protecting the hydroxyl group: Copper(II) bromide is an excellent choice.[3]
-
For α-bromination of the protected starting material: Bromine (Br₂) in acetic acid or N-Bromosuccinimide (NBS) with a radical initiator are commonly used.
-
Milder alternatives: Pyridine hydrobromide perbromide is a solid, less hazardous alternative to liquid bromine.[2]
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, the desired product, and any byproducts. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q6: What is the best method for purifying the final product?
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or chloroform.[6] If significant impurities are present, column chromatography on silica gel prior to recrystallization is recommended.[6]
Experimental Protocols
Protocol 1: Synthesis of the Starting Material 1-(5-Fluoro-2-hydroxyphenyl)ethanone
A common method for synthesizing the starting material is through a Fries rearrangement of 4-fluorophenyl acetate.
-
Acylation of p-fluorophenol: React p-fluorophenol with an acetylating agent like acetic anhydride or acetyl chloride.
-
Fries Rearrangement: Heat the resulting 4-fluorophenyl acetate with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), typically without a solvent at a temperature between 115°C and 150°C.[7] One reported method involves stirring a mixture of p-fluorophenol and chlorinated ethylene at room temperature, followed by the rapid addition of anhydrous AlCl₃ at 120°C for 2-3 hours, yielding 88.9% of the product after workup.[8]
-
Work-up: After cooling, the reaction mixture is carefully quenched with ice water. The precipitated product is filtered, washed until neutral, and dried.
Protocol 2: α-Bromination using Bromine in Acetic Acid (General Procedure)
This protocol is adapted from general methods for the α-bromination of substituted acetophenones and assumes the hydroxyl group has been protected (e.g., as 4-acetoxy-2-fluoroacetophenone).
-
Reaction Setup: Dissolve the protected starting material (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[5]
-
Brominating Agent Addition: Cool the solution in an ice bath. Prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid and add it dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 20°C.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.[5]
-
Work-up: Pour the reaction mixture into ice water. Neutralize the excess acid by slowly adding a 5% aqueous sodium bicarbonate solution until effervescence ceases.[5]
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization.[5]
-
Deprotection (if necessary): The protecting group can be removed by hydrolysis under acidic or basic conditions to yield the final product.
Data Presentation
The following tables summarize comparative data for the bromination of hydroxyacetophenones, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on Nuclear Bromination of 4-Hydroxyacetophenone with NBS [4]
| Entry | Solvent | Time | Product | Yield (%) |
| 1 | Acetonitrile | 14 min | 3-Bromo-4-hydroxyacetophenone | 94 |
| 2 | Methanol | 12 min | 3-Bromo-4-hydroxyacetophenone | 86 |
| 3 | Ethanol | 60 min | 3-Bromo-4-hydroxyacetophenone | 61 |
| 4 | Tetrahydrofuran | - | 3-Bromo-4-hydroxyacetophenone | 48 |
| 5 | Dichloromethane | - | 3-Bromo-4-hydroxyacetophenone | 40 |
| 6 | Water | 24 hrs | 3-Bromo-4-hydroxyacetophenone | 22 |
This table illustrates the strong influence of the solvent on the reaction outcome, with polar aprotic solvents like acetonitrile favoring rapid and high-yield nuclear bromination in this specific case.
Table 2: Effect of Molar Ratio on α-Bromination of Substituted Acetophenones [2]
| Substrate | Molar Ratio (Substrate:Pyridine Hydrobromide Perbromide) | Yield (%) |
| 4-Chloroacetophenone | 1.0:1.0 | 66.7 |
| 4-Chloroacetophenone | 1.0:1.1 | 75.2 |
| 4-Chloroacetophenone | 1.0:1.2 | 75.0 |
| 4-Bromoacetophenone | 1.0:1.0 | 68.2 |
| 4-Bromoacetophenone | 1.0:1.1 | 78.3 |
| 4-Bromoacetophenone | 1.0:1.2 | 78.1 |
Reaction Conditions: Acetic acid as solvent, 90°C. This data suggests that a slight excess (1.1 equivalents) of the brominating agent provides the optimal yield.
Visualizations
Caption: General workflow for the α-bromination of 1-(5-fluoro-2-hydroxyphenyl)ethanone.
Caption: Logical troubleshooting workflow for optimizing the reaction conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Reactions with 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. The following information addresses common side products and offers guidance on optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The primary side products typically arise from two main competing reaction pathways: intramolecular cyclization and O-alkylation of the phenolic hydroxyl group.
-
Intramolecular Cyclization Product: 5-Fluoro-3-hydroxy-1-benzofuran is a common side product formed, especially under basic conditions. The phenoxide formed by deprotonation of the hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom.
-
O-Alkylation Products (Self-Condensation or Reaction with other Phenols): The phenolic hydroxyl group of this compound can be alkylated by another molecule of the same compound, leading to the formation of a dimeric ether. If other phenolic compounds are present in the reaction mixture, they can also be O-alkylated by the bromo-ethanone derivative.
Q2: What reaction conditions favor the formation of the intramolecular cyclization side product?
A2: The formation of 5-Fluoro-3-hydroxy-1-benzofuran is generally favored by:
-
Basic conditions: The use of bases such as sodium hydroxide, potassium carbonate, or organic bases like triethylamine can deprotonate the phenolic hydroxyl group, facilitating the intramolecular nucleophilic attack.
-
Elevated temperatures: Higher reaction temperatures can provide the necessary activation energy for the cyclization reaction.
-
Polar aprotic solvents: Solvents like DMF or DMSO can stabilize the phenoxide ion and promote the intramolecular S(_N)2 reaction.
Q3: How can I minimize the formation of the O-alkylation side products?
A3: To minimize O-alkylation:
-
Protect the phenolic hydroxyl group: If the desired reaction does not involve the hydroxyl group, protecting it with a suitable protecting group (e.g., as a methoxymethyl (MOM) or benzyl (Bn) ether) prior to the reaction is the most effective strategy.
-
Control stoichiometry: Use a precise stoichiometry of reactants to avoid an excess of the bromo-ethanone derivative when reacting with another nucleophile.
-
Lower reaction temperatures: O-alkylation is often favored at higher temperatures. Running the reaction at a lower temperature can help to reduce the rate of this side reaction.
-
Choice of base: A bulky, non-nucleophilic base might be less likely to promote intermolecular O-alkylation compared to a smaller, more nucleophilic base.
Troubleshooting Guides
Issue 1: Low yield of the desired product and a significant amount of an unexpected, less polar side product.
Possible Cause: Intramolecular cyclization to form 5-Fluoro-3-hydroxy-1-benzofuran. This is particularly likely if the reaction is performed under basic conditions.
Troubleshooting Steps:
-
Reaction Condition Analysis:
-
Base: If possible, consider using a milder base or a non-nucleophilic base. If the intended nucleophile is sufficiently basic, an external base may not be necessary.
-
Temperature: Attempt the reaction at a lower temperature.
-
Solvent: A less polar solvent might disfavor the formation of the phenoxide and subsequent cyclization.
-
-
Protecting Group Strategy:
-
Protect the phenolic hydroxyl group before introducing the bromoacetyl moiety or before the subsequent reaction. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, silyl ethers) or esters.
-
Issue 2: Formation of a high molecular weight, insoluble material or multiple spots on TLC that are difficult to separate.
Possible Cause: O-alkylation leading to dimerization or polymerization. This occurs when the phenolic hydroxyl group of one molecule attacks the bromoacetyl group of another.
Troubleshooting Steps:
-
Dilution: Running the reaction at a higher dilution can favor intramolecular reactions or reactions with a desired external nucleophile over intermolecular side reactions.
-
Order of Addition: Add the this compound slowly to the reaction mixture containing the other reactant. This maintains a low concentration of the bromo-ethanone and reduces the chance of self-reaction.
-
Temperature Control: Maintain a low and constant reaction temperature to minimize the rate of O-alkylation.
Experimental Protocols
Protocol 1: Synthesis of a Flavonoid Precursor (Illustrative Example of a Desired Reaction)
This protocol illustrates a typical reaction where this compound is used to alkylate a nucleophile.
Reaction: Alkylation of 4-hydroxybenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone or Acetonitrile (solvent)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in acetone dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Value |
| Temperature | Room Temperature |
| Base | K₂CO₃ |
| Solvent | Acetone |
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A troubleshooting workflow for reactions with low yields.
Technical Support Center: Purification of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity of the Crude Product After Aqueous Workup
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 1-(5-fluoro-2-hydroxyphenyl)ethanone. |
| Formation of byproducts | Over-bromination can lead to the formation of dibrominated species. Use a controlled amount of the brominating agent and maintain the recommended reaction temperature. |
| Inefficient extraction | Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Perform multiple extractions with a suitable organic solvent like chloroform or dichloromethane to maximize recovery. |
| Residual acidic impurities | Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining acidic components.[1] |
Issue 2: Difficulty in Removing Unreacted Starting Material
| Potential Cause | Recommended Solution |
| Similar polarity of the product and starting material | Utilize column chromatography with a carefully selected eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from the starting material. |
| Co-crystallization | If recrystallization is attempted with the starting material present, it may co-crystallize with the product. It is advisable to perform column chromatography before recrystallization. |
Issue 3: Oily Product Obtained After Solvent Evaporation or During Recrystallization
| Potential Cause | Recommended Solution |
| Presence of impurities | Even small amounts of impurities can sometimes prevent the crystallization of the desired compound, resulting in an oil. Purify the crude product by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent | The choice of solvent is critical for successful recrystallization. For the similar compound 2-Bromo-1-(4-hydroxyphenyl)ethanone, chloroform has been used successfully.[1] Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or toluene. |
| Supersaturation | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Seeding with a small crystal of the pure product can also initiate crystallization. |
Issue 4: Formation of Multiple Spots on TLC After Purification
| Potential Cause | Recommended Solution |
| Isomeric impurities | The synthesis of the precursor, 1-(5-fluoro-2-hydroxyphenyl)ethanone, often involves a Fries rearrangement, which can produce ortho and para isomers. These isomers may be carried through the subsequent bromination step. Careful column chromatography is required for separation. |
| Degradation of the product | α-Bromoketones can be sensitive to certain conditions. Avoid prolonged exposure to high temperatures or strong bases during purification. Store the purified product at a low temperature (0-8°C is recommended for the title compound). |
Frequently Asked Questions (FAQs)
Q1: What is a general purification strategy for this compound?
A1: A common strategy involves an initial aqueous workup to remove water-soluble impurities and acids. This is typically followed by column chromatography to separate the target compound from unreacted starting materials and byproducts. Finally, recrystallization can be employed to obtain a highly pure crystalline solid.
Q2: What are the most likely impurities in my reaction mixture?
A2: The most common impurities include:
-
Unreacted 1-(5-fluoro-2-hydroxyphenyl)ethanone: The starting material for the bromination reaction.
-
Dibrominated byproduct: Formed if an excess of the brominating agent is used or if the reaction conditions are not well-controlled.
-
Isomeric impurities: Arising from the synthesis of the precursor, such as 1-(5-fluoro-4-hydroxyphenyl)ethanone, if a Fries rearrangement was employed.
Q3: What solvent system is recommended for column chromatography?
A3: For the structurally similar 2-Bromo-1-(4-hydroxyphenyl)ethanone, chloroform has been used as the eluent for short column chromatography.[1] For the target compound, a good starting point would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. A gradient elution, for example, from 5% to 20% ethyl acetate in hexanes, is often effective in separating compounds with different polarities.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: While a specific solvent for the title compound is not widely reported, chloroform was successfully used for the recrystallization of the analogous 2-Bromo-1-(4-hydroxyphenyl)ethanone.[1] Other potential solvents to explore include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.
Q5: The purified product is a yellow crystalline solid. Is this expected?
A5: Yes, the appearance of this compound is described as a yellow crystalline solid.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quench the reaction mixture by carefully adding it to cold water.
-
Extract the aqueous mixture multiple times with an organic solvent such as chloroform or dichloromethane.
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
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Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Protocol 3: Recrystallization
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., chloroform or ethanol).
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If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis and purification of analogous α-bromoketones. These should be considered as starting points for optimization.
| Parameter | Value | Reference Compound |
| Reaction Temperature | Ambient to reflux | 2-Bromo-1-(aryl)ethanones |
| Reaction Time | 1 - 5 hours | 2-Bromo-1-(4-hydroxyphenyl)ethanone |
| Molar Ratio (Substrate:Bromine) | 1 : 1.05-1.1 | General α-bromination |
| Column Chromatography Eluent | Chloroform | 2-Bromo-1-(4-hydroxyphenyl)ethanone |
| Recrystallization Solvent | Chloroform | 2-Bromo-1-(4-hydroxyphenyl)ethanone |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
preventing decomposition of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. The information provided addresses common challenges related to the stability and handling of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition of this compound?
A1: Decomposition can be indicated by a change in the physical appearance of the compound, such as discoloration (often turning darker yellow or brown), or the appearance of impurities in analytical tests like TLC, HPLC, or NMR. In reaction mixtures, unexpected side products or a lower yield of the desired product are common indicators.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture, at a temperature between 0°C and 8°C.[1]
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, this compound is sensitive to both. Strong acids can promote side reactions like ring bromination on the electron-rich phenol ring. Basic conditions are more problematic as they can lead to a variety of decomposition pathways including intramolecular cyclization, elimination of HBr, and hydrolysis.
Q4: What are the main decomposition pathways for this compound?
A4: The primary decomposition pathways include:
-
Intramolecular Cyclization: The ortho-hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine to form a furanone derivative. This is often catalyzed by bases.
-
Hydrolysis: The reactive α-bromo group can be displaced by water or other nucleophiles to form 2-Hydroxy-1-(5-fluoro-2-hydroxyphenyl)ethanone.
-
Elimination: In the presence of a base, elimination of hydrogen bromide (HBr) can occur, leading to the formation of an α,β-unsaturated ketone.
-
Ring Bromination: Under certain electrophilic bromination conditions, substitution can occur on the aromatic ring instead of the desired α-position to the ketone.
Troubleshooting Guides
Issue 1: Low Yield in Flavonoid Synthesis
Symptoms:
-
The desired flavonoid product is obtained in a lower-than-expected yield.
-
TLC or HPLC analysis of the crude reaction mixture shows multiple spots/peaks, indicating the presence of side products.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Decomposition by Base: The base used to deprotonate the phenol for reaction with the α-bromoketone is also causing decomposition of the starting material. | Use a milder base (e.g., K₂CO₃, NaHCO₃) instead of strong bases like NaOH or KOH. Add the base portion-wise or use a biphasic system to control the concentration. |
| Intramolecular Cyclization: The ortho-hydroxyl group is reacting internally with the α-bromo position. | Protect the hydroxyl group as an acetate or other suitable protecting group before the reaction. The protecting group can be removed in a subsequent step. |
| Thermal Decomposition: The reaction temperature is too high, leading to degradation. | Run the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and decomposition. |
| Solvent Effects: The solvent may be promoting decomposition pathways. | Use a non-polar, aprotic solvent to disfavor nucleophilic substitution and cyclization. Solvents like toluene or dioxane may be suitable. |
Issue 2: Formation of an Unexpected Side Product
Symptoms:
-
Characterization (e.g., NMR, Mass Spectrometry) of a major byproduct reveals a structure inconsistent with the desired product.
Possible Causes & Solutions:
| Observed Side Product | Probable Cause | Recommended Solution |
| A furanone derivative | Intramolecular Cyclization: Base-catalyzed reaction of the ortho-hydroxyl group. | Avoid strong bases. Consider protecting the hydroxyl group prior to the reaction. |
| 2-Hydroxy-1-(5-fluoro-2-hydroxyphenyl)ethanone | Hydrolysis: Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. |
| An α,β-unsaturated ketone | Elimination: Use of a strong or sterically hindered base. | Switch to a weaker, non-hindered base. |
| Isomeric product with bromine on the aromatic ring | Ring Bromination: Occurred during the synthesis of the starting material. | Purify the starting this compound carefully before use. When synthesizing, use brominating agents that favor α-bromination (e.g., NBS in the presence of a radical initiator or mild acid catalyst) over ring substitution. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group
To prevent intramolecular cyclization and other side reactions involving the ortho-hydroxyl group, it can be protected as an acetate ester.
-
Acetylation: Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in acetic anhydride. Add a catalytic amount of a mild acid (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., pyridine).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 2-acetyl-4-fluorophenyl acetate can then be used for α-bromination.
-
Deprotection: The acetate group can be removed after the desired reaction using standard hydrolysis conditions (e.g., mild acid or base in methanol/water).
Protocol 2: Optimized Conditions for Reactions Involving this compound
This protocol provides general guidance for using the title compound in reactions such as flavonoid synthesis.
-
Reagent Purity: Ensure the this compound is of high purity. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to remove any degradation products.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture-driven hydrolysis.
-
Solvent Choice: Use anhydrous, aprotic solvents such as acetone, acetonitrile, or DMF.
-
Base Selection: If a base is required, use a mild inorganic base like potassium carbonate or cesium carbonate.
-
Temperature Control: Maintain the reaction temperature as low as feasible to minimize thermal decomposition. Room temperature is often a good starting point.
-
Monitoring: Closely monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that can lead to increased decomposition.
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
Caption: Major decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting reactions involving the title compound.
References
Technical Support Center: Reactions Involving Alpha-Bromoketones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-bromoketones.
I. Stability and Handling
Question: My alpha-bromoketone appears to be decomposing upon storage. What are the likely causes and how can I prevent this?
Answer: Alpha-bromoketones can be susceptible to decomposition, primarily through two pathways: elimination of HBr to form an α,β-unsaturated ketone, and nucleophilic substitution by atmospheric moisture.[1] The presence of light and trace amounts of acid or base can catalyze these degradation processes.
Troubleshooting Steps:
-
Storage Conditions: Store alpha-bromoketones in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Use amber glass vials with tight-fitting caps.
-
Purity: Ensure the alpha-bromoketone is free from acidic impurities, such as residual HBr from its synthesis. If necessary, purify the compound by recrystallization or chromatography.
-
Handling: Minimize the time the compound is exposed to the atmosphere during weighing and reaction setup.
II. Troubleshooting Synthesis of Alpha-Bromoketones
Question: I am getting a low yield of my desired alpha-bromoketone and observing multiple byproducts. What are the common issues?
Answer: Low yields in alpha-bromination of ketones are often due to incomplete reaction, over-bromination (dihalogenation), or side reactions like aromatic ring bromination if applicable.[2] The reaction conditions, particularly the choice of brominating agent and solvent, play a crucial role.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for alpha-bromoketone synthesis.
III. Alkylation Reactions
Question: My alkylation reaction using an alpha-bromoketone as the electrophile is sluggish and gives a low yield. What can I do?
Answer: Sluggish alkylation reactions are often due to a low concentration of the enolate nucleophile, steric hindrance, or poor solubility of the reactants. The choice of base and reaction temperature are critical for successful alkylation.
Troubleshooting Steps:
-
Base Selection: Ensure a sufficiently strong base is used to completely deprotonate the ketone and form the enolate. Lithium diisopropylamide (LDA) is a common choice for generating the kinetic enolate, while sodium hydride (NaH) can be used for the thermodynamic enolate.
-
Temperature Control: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. After the addition of the alpha-bromoketone, the reaction may need to be slowly warmed to room temperature to facilitate the alkylation.
-
Solvent: Use an appropriate aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, that can dissolve both the enolate and the alpha-bromoketone.
-
Steric Hindrance: If either the nucleophile or the alpha-bromoketone is sterically hindered, the reaction may require longer reaction times or higher temperatures.
IV. Favorskii Rearrangement
Question: I am attempting a Favorskii rearrangement with a cyclic alpha-bromoketone, but I am not observing the expected ring contraction. What could be the issue?
Answer: The success of the Favorskii rearrangement depends on the formation of a cyclopropanone intermediate, which requires an enolizable proton on the alpha-carbon opposite to the bromine.[3][4] If no such proton is available, the reaction may proceed through a quasi-Favorskii rearrangement or other pathways.[4]
Troubleshooting Logic:
Caption: Diagnostic flowchart for Favorskii rearrangement issues.
V. Hantzsch Thiazole Synthesis
Question: My Hantzsch thiazole synthesis using an alpha-bromoketone and a thioamide is giving a low yield. How can I improve it?
Answer: The Hantzsch thiazole synthesis is generally a robust reaction, but yields can be affected by the purity of the starting materials, reaction conditions, and product precipitation.
Troubleshooting Steps:
-
Reagent Purity: Ensure the alpha-bromoketone and thioamide are pure. Impurities in the alpha-bromoketone can lead to side products.
-
Stoichiometry: A slight excess of the thioamide is sometimes used to ensure complete consumption of the alpha-bromoketone.[5]
-
Solvent and Temperature: The reaction is often carried out in ethanol with heating. Ensure the temperature is sufficient to drive the reaction to completion.
-
pH Control: The reaction is typically performed under neutral or slightly basic conditions to facilitate the final cyclization and dehydration steps. In some cases, acidic conditions can alter the regioselectivity of the reaction.[6]
-
Product Isolation: The thiazole product often precipitates from the reaction mixture upon cooling or neutralization. Ensure complete precipitation and efficient collection by filtration.
Quantitative Data Summary
| Reaction Type | Reagents & Conditions | Typical Yield of Alpha-Bromoketone | Common Side Products and Yields | Reference |
| Bromination | Ketone, Br2, Acetic Acid | 70-90% | Dibrominated ketone (trace to 10%) | [2] |
| Bromination | Ketone, NBS, cat. PTSA, DCM | Variable, can be incomplete | Dibrominated ketone | [7] |
| Bromination | Ketone, Br2, β-Cyclodextrin, H2O | 70-90% | Monobromoketone exclusively | [8] |
| Favorskii Rearrangement | 2-Bromocyclohexanone, NaOMe, MeOH | 78% (of ester) | Diastereomeric mixture may form | [3] |
Experimental Protocols
1. Favorskii Rearrangement of 2-Bromocyclohexanone [3][9]
-
Preparation of Sodium Methoxide: Under an inert atmosphere (Argon), carefully add sodium metal (2.2 equivalents) to anhydrous methanol in a flame-dried round-bottom flask at 0 °C. Stir until all the sodium has reacted.
-
Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction: Transfer the 2-bromocyclohexanone solution to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.
-
Progression: Allow the mixture to warm to room temperature, then heat to 55 °C with vigorous stirring for 4 hours.
-
Workup: Cool the reaction to 0 °C and dilute with diethyl ether. Carefully quench with saturated aqueous ammonium chloride.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel flash chromatography.
2. General Procedure for Alkylation of an Enolate with an Alpha-Bromoketone [10]
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone to be alkylated in anhydrous THF and cool to -78 °C. Add a solution of LDA (1.05 equivalents) dropwise and stir for 30-60 minutes at -78 °C.
-
Alkylation: Add a solution of the alpha-bromoketone (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
effect of base and solvent on 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. The primary focus is on the intramolecular cyclization to form 5-fluorobenzofuran-3(2H)-one, addressing common issues related to the choice of base and solvent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound when treated with a base?
The primary reaction is an intramolecular Williamson ether synthesis (an O-alkylation), where the phenoxide formed by the deprotonation of the hydroxyl group attacks the electrophilic carbon bearing the bromine atom. This results in the formation of a five-membered ring, yielding 5-fluorobenzofuran-3(2H)-one.
Q2: What are the key factors influencing the success of the intramolecular cyclization?
The key factors are the choice of base, solvent, reaction temperature, and the purity of the starting material. These factors determine the reaction rate, yield, and the formation of potential side products.
Q3: Which bases are commonly used for this type of reaction?
Commonly used bases include inorganic carbonates (e.g., potassium carbonate, cesium carbonate), hydrides (e.g., sodium hydride), and hydroxides (e.g., sodium hydroxide). The strength of the base can significantly impact the reaction.
Q4: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents like DMF, acetone, and acetonitrile are frequently used. The choice of solvent can affect the reaction rate and the solubility of the base.
Q5: Are there any known side reactions?
Potential side reactions include intermolecular reactions, especially at high concentrations, leading to polymer formation. Incomplete reaction due to insufficient base or low temperature is also a common issue. Under certain conditions, C-alkylation, although less likely for this substrate, could be a theoretical side reaction.
Troubleshooting Guides
Problem 1: Low or No Yield of 5-fluorobenzofuran-3(2H)-one
| Possible Cause | Suggested Solution |
| Inactive Base | Use a freshly opened or properly stored base. For example, sodium hydride can be passivated by atmospheric moisture. |
| Insufficient Base | Ensure at least one equivalent of base is used. For weaker bases like potassium carbonate, a slight excess (1.5-2 equivalents) may be beneficial. |
| Low Reaction Temperature | While some reactions proceed at room temperature, heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC and consider increasing the temperature (e.g., to the reflux temperature of the solvent). |
| Poor Solvent Choice | Ensure the chosen solvent is anhydrous, especially when using water-sensitive bases like sodium hydride. If solubility is an issue, consider a different solvent system. For instance, DMF or DMSO can be used for reactions with poor solubility in acetone or acetonitrile. |
| Starting Material Degradation | This compound can be sensitive to light and air. Store it properly and use it promptly after purification. |
Problem 2: Formation of Multiple Products (Observed by TLC/LC-MS)
| Possible Cause | Suggested Solution |
| Intermolecular Side Reactions | Run the reaction at a lower concentration (high dilution) to favor the intramolecular cyclization. |
| Presence of Impurities in Starting Material | Purify the starting this compound by recrystallization or column chromatography before use. |
| Reaction with Solvent | Some strong bases, like sodium hydride, can react with certain solvents (e.g., DMF) at elevated temperatures, leading to side products. If using NaH/DMF, it is advisable to keep the temperature moderate. |
Data Presentation
The following table summarizes the expected reactivity based on common base and solvent combinations for the intramolecular cyclization of this compound. The data is compiled from general principles of organic synthesis and literature on analogous reactions.
| Base | Solvent | Typical Temperature | Expected Outcome & Remarks |
| K₂CO₃ | Acetone | Reflux | Good to excellent yield. A common and relatively mild condition. Reaction time might be longer. |
| K₂CO₃ | DMF | Room Temp to 80 °C | Good to excellent yield. DMF can accelerate the reaction compared to acetone. |
| NaH | THF / DMF | 0 °C to Room Temp | High yield. NaH is a strong, non-nucleophilic base. Requires anhydrous conditions and careful handling. There are reports of explosion hazards when heating NaH in DMF or DMSO. |
| NaOH | Methanol / Ethanol | Room Temp to Reflux | Moderate to good yield. The presence of a protic solvent might lead to side reactions in some cases. |
| Cs₂CO₃ | Acetonitrile / DMF | Room Temp to 60 °C | High yield. Cesium carbonate is highly effective for O-alkylation due to the "cesium effect," but it is more expensive. |
Experimental Protocols
Protocol 1: Intramolecular Cyclization using Potassium Carbonate in Acetone
-
To a solution of this compound (1.0 eq) in anhydrous acetone (0.1 M concentration), add potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 5-fluorobenzofuran-3(2H)-one.
Protocol 2: Intramolecular Cyclization using Sodium Hydride in DMF
Safety Note: Sodium hydride is a flammable solid and reacts violently with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon). Reactions involving NaH in DMF can become exothermic and potentially hazardous at elevated temperatures.
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.1 M concentration) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Intramolecular cyclization pathway of this compound.
Caption: Troubleshooting workflow for low yield in the cyclization reaction.
Technical Support Center: Managing Regioselectivity in Reactions with 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in chemical reactions involving 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Alkylation Reactions (O- vs. C-Alkylation)
Question: My alkylation reaction with this compound is yielding a mixture of O-alkylated and C-alkylated products. How can I favor the formation of the desired regioisomer?
Answer: The regiochemical outcome of alkylation reactions with this compound is a classic example of the competition between O-alkylation and C-alkylation of a phenoxide-enolate system. Several factors, including the choice of base, solvent, and electrophile, can be manipulated to control this selectivity.
Factors Influencing O- vs. C-Alkylation:
| Factor | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation |
| Base | Weak bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, bulky bases (e.g., LDA, NaH) |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Nonpolar or weakly coordinating solvents (e.g., THF, Dioxane)[1] |
| Counter-ion | "Soft" cations (e.g., K⁺, Cs⁺) | "Hard" cations (e.g., Li⁺) |
| Electrophile | "Hard" electrophiles (e.g., alkyl sulfates, tosylates) | "Soft" electrophiles (e.g., alkyl iodides, bromides)[2] |
| Temperature | Higher temperatures | Lower temperatures |
Troubleshooting Workflow for Poor Alkylation Regioselectivity:
Caption: Troubleshooting workflow for poor alkylation regioselectivity.
Issue 2: Undesired Benzofuran Formation Instead of O-Alkylation
Question: I am attempting an O-alkylation of this compound, but I am observing the formation of a benzofuran derivative as the major product. How can I prevent this side reaction?
Answer: The formation of a benzofuran ring is a common and often desired reaction pathway for 2-hydroxyphenacyl halides. This intramolecular cyclization is a type of Williamson ether synthesis followed by an intramolecular aldol-type condensation. To favor intermolecular O-alkylation over intramolecular cyclization, the reaction conditions need to be carefully controlled.
Strategies to Minimize Benzofuran Formation:
-
Choice of Base: Use of a milder base (e.g., K₂CO₃) can favor the intermolecular reaction. Stronger bases (e.g., NaH, alkoxides) can promote the intramolecular cyclization more readily.
-
Reaction Concentration: Running the reaction at a higher concentration of the alkylating agent can favor the bimolecular O-alkylation over the unimolecular cyclization.
-
Temperature: Lowering the reaction temperature can sometimes slow down the rate of the intramolecular cyclization relative to the intermolecular alkylation.
Issue 3: Low Regioselectivity in Benzofuran Synthesis
Question: I am trying to synthesize a substituted benzofuran from this compound and a substituted phenol, but I am getting a mixture of regioisomers. How can I control the regioselectivity of the benzofuran formation?
Answer: The regioselectivity in the synthesis of benzofurans from a 2-hydroxyphenacyl bromide and a phenol is primarily determined by the site of the initial nucleophilic attack of the phenoxide on the phenacyl bromide, followed by an intramolecular cyclization.
Factors Influencing Benzofuran Regioselectivity:
-
Steric Hindrance: The approach of the nucleophilic phenol to the electrophilic carbon of the phenacyl bromide can be influenced by steric bulk on either reactant. Less sterically hindered pathways are generally favored.
-
Electronic Effects: The electronic nature of the substituents on both the 2-hydroxyphenacyl bromide and the reacting phenol can influence the nucleophilicity and electrophilicity of the reacting centers, thereby affecting the regioselectivity.
-
Catalyst Choice: In some benzofuran synthesis methodologies, the choice of catalyst can play a crucial role in directing the regiochemical outcome. For instance, in palladium-catalyzed methods, the ligand can influence the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reaction pathways for this compound under basic conditions?
A1: Under basic conditions, this compound can undergo several competing reactions. The primary pathways are:
-
O-Alkylation: The phenoxide attacks an external electrophile.
-
C-Alkylation: The enolate attacks an external electrophile.
-
Intramolecular Cyclization: The phenoxide attacks the α-carbon bearing the bromine, leading to the formation of a 5-fluoro-2-hydroxybenzoylmethyl-substituted benzofuran.
-
Favorskii Rearrangement: Under certain conditions, particularly with strong bases, a Favorskii-type rearrangement can occur.
Caption: Competing reaction pathways for this compound.
Q2: Can I selectively achieve O-alkylation in the presence of the reactive α-bromo ketone?
A2: Yes, selective O-alkylation is achievable. The key is to exploit the higher acidity of the phenolic proton compared to the α-protons of the ketone. Using a weak base, such as potassium carbonate, will preferentially deprotonate the phenol. The resulting phenoxide is a softer nucleophile than the corresponding enolate and will preferentially attack "harder" electrophiles. Furthermore, the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can reduce the nucleophilicity of the phenolic oxygen, but under appropriate conditions (e.g., polar aprotic solvent), O-alkylation can be favored.
Q3: What is the expected regioselectivity for electrophilic aromatic substitution on the phenyl ring of this compound?
A3: The directing effects of the substituents on the phenyl ring will govern the regioselectivity of electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-director. The fluorine atom is a deactivating, ortho-, para-director. The bromoacetyl group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it. However, the position para to the hydroxyl group is occupied by the fluorine atom. Therefore, electrophilic substitution is most likely to occur at the position ortho to the hydroxyl group and meta to the bromoacetyl group. Steric hindrance from the adjacent bromoacetyl group might also influence the outcome.
Experimental Protocols
Protocol 1: General Procedure for Regioselective O-Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, alkyl tosylate) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen base.
-
Add the anhydrous solvent and stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Benzofuran Synthesis via Intramolecular Cyclization
This protocol outlines a common method for the synthesis of benzofuran derivatives from 2-hydroxyphenacyl bromides.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., NaOH, KOH)
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.5 - 2.0 equivalents) to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the comprehensive characterization of pharmaceutical intermediates like 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is critical for ensuring product quality, purity, and consistency. This guide provides an objective comparison of key analytical techniques for the structural elucidation and purity assessment of this compound, supported by representative experimental data from analogous compounds.
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific analytical objective, such as identity confirmation, impurity profiling, or quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal techniques for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for structural confirmation.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of HPLC and GC-MS for the analysis of compounds structurally similar to this compound. This data provides a benchmark for method development and validation.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance
| Parameter | Typical Performance for Related Substituted Phenols |
| Principle | Separation based on polarity, with UV detection. |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.07 - 0.3 µg/mL |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 5.0% |
| Accuracy (Recovery) | 95% - 105% |
| Advantages | High precision and accuracy, suitable for non-volatile and thermally labile compounds.[1] |
| Disadvantages | Lower sensitivity compared to GC-MS for some analytes.[1] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Typical Performance for Related Brominated Phenols |
| Principle | Separation based on volatility and polarity, with mass spectrometric detection. |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/L (after derivatization)[2] |
| Limit of Quantification (LOQ) | 0.3 - 15.0 ng/L (after derivatization) |
| Linearity (R²) | ≥ 0.995 |
| Precision (%RSD) | ≤ 15%[2] |
| Accuracy (Recovery) | 90% - 110%[2] |
| Advantages | High sensitivity and selectivity, provides structural information from fragmentation patterns.[3] |
| Disadvantages | May require derivatization for polar and non-volatile compounds, high temperatures can cause degradation of thermally labile compounds.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
This method is designed for the separation and quantification of the main component and its potential process-related impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 280 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often employed to improve the chromatographic properties of polar analytes.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : m/z 40-450.
-
Sample Preparation (with Derivatization) : To a solution of the sample in a suitable solvent (e.g., acetonitrile), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60 °C for 30 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive technique for the structural confirmation of organic molecules.
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : A standard single-pulse experiment with a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse program with a spectral width of -10 to 220 ppm, 1024-2048 scans, and a relaxation delay of 2-5 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
Instrumentation : An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Expected Absorptions :
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analytical characterization of a pharmaceutical intermediate like this compound and a general signaling pathway for method selection.
Caption: Experimental workflow for the characterization of a pharmaceutical intermediate.
Caption: Decision pathway for selecting an appropriate analytical method.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Reactivity Analysis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone and Other Phenacyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone relative to other substituted phenacyl bromides. The reactivity of phenacyl bromides is of significant interest in medicinal chemistry and organic synthesis, as these compounds are versatile precursors for a wide range of heterocyclic molecules and serve as covalent modifiers of biological targets. Their reactivity is primarily governed by their susceptibility to nucleophilic attack at the α-carbon, proceeding through an SN2 mechanism.
The rate of this reaction is highly sensitive to the electronic and steric nature of substituents on the phenyl ring. This guide summarizes available kinetic data for a range of phenacyl bromides, details the experimental protocols for assessing their reactivity, and provides a qualitative and semi-quantitative analysis of the expected reactivity of this compound based on established principles of physical organic chemistry.
Factors Influencing Phenacyl Bromide Reactivity
The reactivity of phenacyl bromides in SN2 reactions is influenced by several key factors:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring increase the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon. This stabilizes the transition state of the SN2 reaction, leading to an increased reaction rate. Conversely, electron-donating groups (EDGs) decrease the reaction rate. These effects are well-quantified by the Hammett equation for meta- and para-substituted compounds.
-
Steric Effects: Bulky substituents, particularly in the ortho position, can hinder the approach of the nucleophile to the α-carbon, thereby decreasing the reaction rate. This "ortho effect" can often override electronic effects.
-
Intramolecular Interactions: Substituents capable of forming intramolecular hydrogen bonds with the carbonyl group, such as an ortho-hydroxyl group, can alter the conformation and electronic properties of the ketone, thereby influencing its reactivity.
Comparative Reactivity Data
Table 1 presents the second-order rate constants (k₂) for the reaction of various para-, meta-, and ortho-substituted phenacyl bromides with pyridine, a common nucleophile, in methanol. This reaction is a classic example of a Menschutkin reaction.
| Phenacyl Bromide Substituent | Position | Hammett Constant (σ) | Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹) | Relative Rate (kₓ/kн) |
| H | - | 0.00 | 1.15 x 10⁻³ | 1.00 |
| 4-NO₂ | para | 0.78 | 1.02 x 10⁻² | 8.87 |
| 4-Br | para | 0.23 | 2.51 x 10⁻³ | 2.18 |
| 4-Cl | para | 0.23 | 2.40 x 10⁻³ | 2.09 |
| 4-CH₃ | para | -0.17 | 6.31 x 10⁻⁴ | 0.55 |
| 4-OCH₃ | para | -0.27 | 4.17 x 10⁻⁴ | 0.36 |
| 3-NO₂ | meta | 0.71 | 7.94 x 10⁻³ | 6.90 |
| 3-Br | meta | 0.39 | 3.02 x 10⁻³ | 2.63 |
| 3-OCH₃ | meta | 0.12 | 1.55 x 10⁻³ | 1.35 |
| 2-Cl | ortho | (0.23) | Significantly Reduced | < 1 |
| 2-CH₃ | ortho | (-0.17) | Significantly Reduced | < 1 |
Note: Quantitative data for ortho-substituted phenacyl bromides under these specific conditions is sparse. However, studies consistently show that ortho substituents, regardless of their electronic nature, lead to a significant rate decrease due to steric hindrance.
Analysis of this compound Reactivity
Based on the principles outlined and the data from analogous compounds, the reactivity of this compound is expected to be a composite of the following effects:
-
5-Fluoro Substituent (meta to carbonyl): Fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). From the meta position, its influence is primarily inductive. The Hammett constant for a meta-fluoro group (σₘ = +0.34) is positive, indicating that this substituent will increase the reactivity of the phenacyl bromide towards nucleophiles compared to the unsubstituted compound.
-
2-Hydroxy Substituent (ortho to carbonyl): The ortho-hydroxyl group introduces two competing effects:
-
Electronic Effect: The hydroxyl group has an electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R). However, its primary influence in this position is more complex.
-
Steric Hindrance (Ortho Effect): As an ortho substituent, the hydroxyl group will sterically hinder the backside attack of a nucleophile on the α-carbon, which is expected to significantly decrease the reaction rate.
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction locks the conformation of the molecule and reduces the electrophilicity of the carbonyl group. This, in turn, is expected to decrease the overall reactivity of the α-bromo ketone functionality.
-
Predicted Reactivity: The deactivating steric and hydrogen-bonding effects of the ortho-hydroxyl group are expected to be the dominant factors. While the meta-fluoro group is activating, its effect is unlikely to overcome the significant rate reduction caused by the ortho-hydroxyl group. Therefore, This compound is predicted to be significantly less reactive than its para- and meta-substituted counterparts that contain only electron-withdrawing groups, and likely less reactive than unsubstituted phenacyl bromide.
Experimental Protocols
A detailed methodology for determining the second-order rate constant of the reaction between a phenacyl bromide and a nucleophile (e.g., pyridine) using UV-Vis spectrophotometry is provided below.
Objective: To measure the second-order rate constant (k₂) for the reaction of a substituted phenacyl bromide with pyridine in methanol at a constant temperature.
Materials:
-
Substituted phenacyl bromide (e.g., this compound)
-
Pyridine (freshly distilled)
-
Methanol (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the phenacyl bromide in methanol (e.g., 1.0 x 10⁻² M).
-
Prepare a series of stock solutions of pyridine in methanol at much higher concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M) to ensure pseudo-first-order conditions.
-
All solutions should be equilibrated to the desired reaction temperature (e.g., 35.0 ± 0.1 °C) in a constant temperature water bath.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λₘₐₓ) for the N-phenacylpyridinium bromide product. This can be done by allowing a reaction mixture to go to completion and then scanning the UV-Vis spectrum. The product typically absorbs at a longer wavelength than the reactants.
-
Set the thermostatted spectrophotometer to the determined λₘₐₓ and the desired temperature.
-
-
Kinetic Run:
-
Pipette a known volume of the pyridine solution into a quartz cuvette and place it in the spectrophotometer to equilibrate.
-
To initiate the reaction, inject a small, precise volume of the phenacyl bromide stock solution into the cuvette. The final concentration of the phenacyl bromide should be significantly lower than the pyridine concentration (e.g., 5.0 x 10⁻⁵ M).
-
Quickly mix the solution by inverting the cuvette (sealed with a stopper) and immediately begin recording the absorbance at λₘₐₓ as a function of time.
-
Continue data collection until the reaction is at least 90% complete (i.e., the absorbance reading becomes stable).
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Pyridine] ≫ [Phenacyl Bromide]), the reaction follows first-order kinetics with respect to the phenacyl bromide. The observed rate constant (kₒₑₛ) can be determined by fitting the absorbance vs. time data to the following equation:
-
Aₜ = A∞ - (A∞ - A₀)e⁻ᵏᵒᵇˢᵗ
-
Where Aₜ is the absorbance at time t, A∞ is the absorbance at infinite time, and A₀ is the initial absorbance.
-
-
Repeat the kinetic runs for each of the different pyridine concentrations.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kₒₑₛ versus the concentration of pyridine:
-
kₒₑₛ = k₂[Pyridine]
-
-
Visualizations
Reaction Mechanism
The reaction of phenacyl bromides with nucleophiles proceeds via a classic SN2 mechanism.
A Comparative Spectroscopic Analysis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone and Its Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive spectroscopic comparison of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone and its key derivatives has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for compound identification and characterization. This guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this important class of organic compounds, which are pivotal intermediates in the synthesis of various pharmaceuticals.
The following sections present a summary of the available spectroscopic data in structured tables for ease of comparison, detailed experimental protocols for acquiring such data, and a visual representation of a typical spectroscopic analysis workflow. Due to the limited availability of published spectra for this compound, data from closely related analogues are included to provide a comparative framework.
Spectroscopic Data Comparison
The tables below summarize the key spectroscopic features of this compound and its derivatives. It is important to note that where experimental data for the primary compound is not available, data from analogous structures are provided for comparative purposes and are clearly indicated.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | N/A | Data not available | Data not available |
| 1-(5-Fluoro-2-hydroxyphenyl)ethanone [1] | CDCl₃ | 12.2 (s, 1H, OH), 7.5-6.9 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃) | Data not available |
| 2-Bromo-1-(4-fluorophenyl)ethanone [2] | CDCl₃ | 8.1-7.9 (m, 2H, Ar-H), 7.2-7.0 (m, 2H, Ar-H), 4.4 (s, 2H, CH₂Br) | 190.2 (C=O), 166.1 (d, J=255 Hz, C-F), 131.5 (d, J=9 Hz, Ar-C), 130.9 (d, J=3 Hz, Ar-C), 116.2 (d, J=22 Hz, Ar-C), 30.8 (CH₂Br) |
| 2-Bromo-1-(2-hydroxyphenyl)ethanone [3] | CDCl₃ | 11.7 (s, 1H, OH), 7.8-6.9 (m, 4H, Ar-H), 4.4 (s, 2H, CH₂Br) | Data not available |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone [4] | CDCl₃ | 7.9-6.9 (m, 4H, Ar-H), 5.9 (s, 1H, OH), 4.4 (s, 2H, CH₂Br) | Data not available |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Key IR Absorptions (cm⁻¹) |
| This compound | N/A | Data not available |
| 1-(5-Fluoro-2-hydroxyphenyl)ethanone [5] | Gas Phase | ~3400 (O-H stretch), ~1650 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-F stretch) |
| 2-Bromo-1-phenylethanone [6] | Solution (CCl₄/CS₂) | ~1690 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1270 (C-Br stretch) |
| 1-(2-Hydroxyphenyl)ethanone [7] | Solution (CCl₄/CS₂) | ~3400 (O-H stretch), ~1645 (C=O stretch), ~1600, 1490 (C=C aromatic stretch) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | N/A | [M]⁺: 232/234 (calc.) | Data not available |
| 2-Bromo-1-(4-fluorophenyl)ethanone [2] | GC-MS (EI) | [M]⁺: 216/218 | 123 (M-CH₂Br), 95 (C₆H₄F) |
| 1-(2-Hydroxyphenyl)ethanone [7] | EI | [M]⁺: 136 | 121 (M-CH₃), 93 (M-COCH₃) |
Table 4: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | N/A | Data not available | Data not available |
| 2-Hydroxy-1-phenylethanone [8] | Ethanol | 243, 280, 325 | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., acetone or methylene chloride).
-
Film Deposition : Apply a drop of the solution to a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Background Spectrum : Place the clean salt plate in the FTIR spectrometer and acquire a background spectrum.
-
Sample Spectrum : Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum.
-
Data Analysis : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[9] Further dilute this solution as needed for the specific instrument.[9]
-
Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for such compounds include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection : The detector records the abundance of each ion at a specific m/z value.
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns to elucidate the structure of the compound.
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrument Setup : Turn on the spectrophotometer and allow it to warm up. Select the desired wavelength range for scanning.
-
Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the instrument (measure the blank).
-
Sample Measurement : Fill a cuvette with the sample solution and place it in the spectrophotometer.
-
Spectrum Acquisition : Record the absorbance spectrum of the sample over the selected wavelength range. Identify the wavelength(s) of maximum absorbance (λmax).
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-2-hydroxyacetophenone [webbook.nist.gov]
- 6. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 7. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]
- 8. Ethanone, 2-hydroxy-1-phenyl- [webbook.nist.gov]
- 9. Spectral Databases for Infrared | IRUG [irug.org]
A Comparative Guide to Purity Determination of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three powerful analytical techniques for assessing the purity of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, a key building block in the synthesis of various therapeutic agents.[1] We will delve into the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Executive Summary: A Comparative Overview
The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy, and the intended application of the data. Below is a summary of the key characteristics of each method for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (¹H and ¹⁹F qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase, detection by UV absorbance. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Intrinsic quantitative signal response directly proportional to the number of nuclei, independent of molecular structure.[2][3] |
| Primary Application | Routine purity testing, quantification of known and unknown impurities. | Identification of volatile and semi-volatile impurities, residual solvents. | Absolute purity determination, structural confirmation, quantification without a specific reference standard.[2][4] |
| Selectivity | High, based on chromatographic separation. Co-elution can be a challenge.[2] | Very high, combines chromatographic separation with mass analysis. | High, based on distinct chemical shifts. ¹⁹F NMR is particularly selective due to the large chemical shift range and absence of background signals. |
| Sensitivity | High, capable of detecting trace impurities. | Very high, excellent for trace analysis of volatile compounds. | Moderate, generally less sensitive than chromatographic methods for trace impurities. |
| Accuracy | High, but can be influenced by the UV response factors of impurities.[2] | High for volatile impurities when appropriate standards are used. | Very high, considered a primary ratio method of measurement.[2] |
| Sample Throughput | High, suitable for routine quality control. | Moderate to high, depending on the complexity of the sample. | Lower, especially for achieving high precision in qNMR. |
| Potential Impurities Detected | Non-volatile synthesis byproducts, degradation products. | Volatile starting materials, residual solvents, thermally stable byproducts. | A wide range of impurities containing the observed nucleus (¹H or ¹⁹F). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for HPLC-UV and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is adapted from established protocols for similar halogenated aromatic ketones and is suitable for routine purity analysis.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative NMR (qNMR) Protocol
This protocol outlines the determination of absolute purity using both ¹H and ¹⁹F NMR, leveraging the presence of the fluorine atom for enhanced selectivity.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or Acetonitrile-d₃)
-
Internal Standard (IS) of certified purity (e.g., Maleic acid for ¹H qNMR, 4,4´-Difluorobenzophenone for ¹⁹F qNMR).
¹H qNMR Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
¹⁹F qNMR Sample Preparation:
-
Follow the same procedure as for ¹H qNMR, using an appropriate fluorine-containing internal standard.
NMR Acquisition Parameters:
| Parameter | ¹H qNMR | ¹⁹F qNMR |
| Pulse Angle | 90° | 90° |
| Relaxation Delay (d1) | 30 s (or 5 x T₁ of the slowest relaxing signal) | 30 s (or 5 x T₁ of the slowest relaxing signal) |
| Number of Scans | 16-64 | 64-256 |
| Acquisition Time | 3-4 s | 2-3 s |
Data Analysis: The purity is calculated using the following formula, comparing the integral of a well-resolved analyte signal to that of the internal standard:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
Potential Impurities in this compound Synthesis
Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis involves the bromination of 1-(5-fluoro-2-hydroxyphenyl)ethanone. Potential impurities could include:
-
Unreacted Starting Material: 1-(5-fluoro-2-hydroxyphenyl)ethanone.
-
Over-brominated Products: Dibrominated species.
-
Isomeric Products: Bromination at other positions on the aromatic ring.
-
Residual Solvents: From the reaction and purification steps.
-
Byproducts from side reactions.
Visualization of Analytical Workflows
To illustrate the logical flow of the analytical procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for HPLC-UV Purity Determination.
Caption: Workflow for qNMR Purity Determination.
Discussion and Recommendations
HPLC-UV is a robust and sensitive method, ideal for routine quality control and for detecting and quantifying non-volatile impurities. Its high throughput makes it suitable for analyzing a large number of samples. However, the accuracy of purity determination by area percentage can be compromised if impurities have significantly different UV absorption characteristics compared to the main compound.
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, such as residual solvents and certain synthesis byproducts. Its high sensitivity and the structural information provided by the mass spectrometer make it invaluable for impurity profiling and identification. However, it is not suitable for non-volatile or thermally labile compounds.
qNMR stands out as a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte.[2][4] The use of both ¹H and ¹⁹F qNMR provides orthogonal information, increasing the confidence in the purity assessment. ¹⁹F qNMR is particularly advantageous for fluorinated compounds like this compound due to its high sensitivity, wide chemical shift range, and the absence of interfering background signals, which simplifies the spectra and improves accuracy. While qNMR is highly accurate, it generally has lower throughput than HPLC.
For a comprehensive and robust purity assessment of this compound, a combination of these techniques is recommended. HPLC-UV should be employed for routine purity checks and the quantification of known impurities. GC-MS is essential for the analysis of residual solvents and other volatile impurities. Finally, qNMR, particularly ¹⁹F qNMR, should be utilized to establish the absolute purity of reference standards and for in-depth characterization of the material, providing a valuable orthogonal technique to chromatography. This multi-faceted approach ensures a thorough understanding of the compound's purity profile, which is critical for advancing drug development programs.
References
Validating the Optimal Synthetic Route for 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, a key intermediate in the development of novel therapeutics, particularly in oncology and anti-inflammatory research, presents a critical validation challenge.[1] Achieving selective α-bromination of the precursor, 1-(5-fluoro-2-hydroxyphenyl)ethanone, while minimizing side reactions such as aromatic ring bromination, is paramount for ensuring high purity and yield. This guide provides a comparative analysis of potential synthetic routes, offering experimental data from analogous reactions to inform the validation and selection of the most efficient and scalable method.
Comparison of Synthetic Routes
The primary challenge in synthesizing this compound lies in the directing effects of the hydroxyl and acetyl groups on the aromatic ring. The hydroxyl group is strongly activating and ortho-, para-directing, making the aromatic ring susceptible to electrophilic substitution. Conversely, the acetyl group is deactivating and meta-directing. The desired reaction is the bromination at the α-carbon of the acetyl group. This guide evaluates three principal synthetic strategies: direct bromination with molecular bromine, bromination using N-Bromosuccinimide (NBS), and a protective group strategy to enhance selectivity.
Table 1: Comparison of Synthetic Routes for the Preparation of α-Bromo-hydroxyacetophenones
| Route | Brominating Agent | Typical Solvent | Catalyst/Conditions | Reported Yield (Analogous Compounds) | Key Advantages | Potential Disadvantages |
| 1. Direct Bromination | Molecular Bromine (Br₂) | Chloroform or Acetic Acid | Sulfuric Acid | ~81% for 2-bromo-1-(4-hydroxyphenyl)ethanone[2] | Single step, readily available reagents. | Low selectivity, potential for ring bromination, handling of hazardous Br₂. |
| 2. NBS Bromination | N-Bromosuccinimide (NBS) | Methanol or Acetonitrile | Acidic Al₂O₃ or radical initiator (AIBN) | Up to 89% for α-bromination of 2'-hydroxyacetophenone[3] | Milder reagent, potentially higher selectivity. | Requires careful optimization of catalyst and conditions. |
| 3. Protective Group Strategy | NBS or Pyridine Hydrobromide Perbromide | Acetic Acid or other organic solvents | - | High (specific data for target molecule not available) | High selectivity for α-bromination. | Multi-step process (protection and deprotection) increases complexity and may lower overall yield. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are presented below. These protocols are based on established procedures for similar hydroxyacetophenone derivatives and should be adapted and optimized for the synthesis of this compound.
Route 1: Direct Bromination with Molecular Bromine
This protocol is adapted from the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone.[2]
Materials:
-
1-(5-fluoro-2-hydroxyphenyl)ethanone
-
Chloroform
-
Concentrated Sulfuric Acid
-
Bromine
-
Water
-
Saturated aqueous Sodium Bicarbonate solution
-
Magnesium Sulfate
Procedure:
-
Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in chloroform.
-
With stirring, add concentrated sulfuric acid to the solution.
-
Slowly add a solution of bromine in chloroform to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Route 2: α-Bromination using N-Bromosuccinimide (NBS)
This protocol is based on a method for the selective α-bromination of 2'-hydroxyacetophenone.[3]
Materials:
-
1-(5-fluoro-2-hydroxyphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Methanol
-
Acidic Aluminum Oxide (Al₂O₃)
Procedure:
-
Suspend 1-(5-fluoro-2-hydroxyphenyl)ethanone and acidic Al₂O₃ in methanol.
-
Add N-Bromosuccinimide (NBS) to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization.
Route 3: Protective Group Strategy
This route involves the protection of the hydroxyl group as an acetate ester, followed by α-bromination and subsequent deprotection.
Step 1: Acetylation of 1-(5-fluoro-2-hydroxyphenyl)ethanone
Materials:
-
1-(5-fluoro-2-hydroxyphenyl)ethanone
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in pyridine.
-
Cool the solution in an ice bath and slowly add acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(5-fluoro-2-acetoxyphenyl)ethanone.
Step 2: α-Bromination of 1-(5-fluoro-2-acetoxyphenyl)ethanone
Materials:
-
1-(5-fluoro-2-acetoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon Tetrachloride
Procedure:
-
Dissolve 1-(5-fluoro-2-acetoxyphenyl)ethanone and a catalytic amount of AIBN in carbon tetrachloride.
-
Add NBS to the solution.
-
Reflux the mixture and monitor by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and evaporate the solvent to yield crude 2-Bromo-1-(5-fluoro-2-acetoxyphenyl)ethanone.
Step 3: Deprotection of 2-Bromo-1-(5-fluoro-2-acetoxyphenyl)ethanone
Materials:
-
2-Bromo-1-(5-fluoro-2-acetoxyphenyl)ethanone
-
Hydrochloric Acid
-
Methanol
Procedure:
-
Dissolve the crude 2-Bromo-1-(5-fluoro-2-acetoxyphenyl)ethanone in methanol.
-
Add a solution of hydrochloric acid.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the final product, this compound, by chromatography or recrystallization.
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the logical flow of each approach.
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
The validation of a synthetic route for this compound requires careful consideration of selectivity, yield, scalability, and safety. While direct bromination with Br₂ offers a single-step process, it carries the risk of significant byproduct formation and the handling of hazardous materials. The use of NBS presents a milder and potentially more selective alternative. For applications demanding the highest purity, a protective group strategy, despite its multi-step nature, is likely to provide the most reliable and selective route to the desired α-bromo ketone. Researchers and drug development professionals are encouraged to perform small-scale trials of these routes to determine the optimal conditions for their specific needs.
References
Comparative Study of Catalysts for N-Alkylation Reactions with 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
A detailed analysis of catalytic strategies for the synthesis of key pharmaceutical intermediates.
This guide presents a comparative study of different catalytic and reaction-promoting methodologies for the N-alkylation of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. This versatile building block is a crucial intermediate in the synthesis of various pharmaceutical compounds. The efficiency of its reaction with amines to form α-amino ketones is critical for the overall yield and cost-effectiveness of the drug manufacturing process. This document provides a detailed comparison of conventional thermal methods, phase-transfer catalysis, and ultrasound-assisted synthesis, offering researchers, scientists, and drug development professionals the necessary data to select the optimal conditions for their specific applications.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for three distinct methods for the N-alkylation of this compound with a primary amine. The data highlights the impact of the chosen catalyst and energy source on reaction time, temperature, and yield.
| Catalyst/Method | Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 6 hours | 92 |
| Phase-Transfer Catalysis | Benzylamine | K₂CO₃ | Toluene/Water | 80 | 4 hours | 95 |
| Ultrasound-Assisted Synthesis | Benzylamine | K₂CO₃ | Acetonitrile | 40 | 1.5 hours | 96 |
Experimental Workflow
The general experimental workflow for the comparative study of different catalytic methods for the N-alkylation of this compound is depicted in the following diagram.
Experimental Protocols
Conventional Heating Method
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, this compound (1.0 mmol) and benzylamine (1.1 mmol) were dissolved in acetonitrile (20 mL). To this solution, anhydrous potassium carbonate (1.5 mmol) was added. The reaction mixture was heated to 80°C and stirred for 6 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the inorganic salts were filtered off. The filtrate was concentrated under reduced pressure, and the resulting crude product was purified by recrystallization from ethanol to afford the desired N-benzyl-2-amino-1-(5-fluoro-2-hydroxyphenyl)ethanone.
Phase-Transfer Catalysis Method
A mixture of this compound (1.0 mmol), benzylamine (1.1 mmol), potassium carbonate (1.5 mmol), and tetrabutylammonium bromide (TBAB) (0.1 mmol) in a biphasic solvent system of toluene (10 mL) and water (10 mL) was placed in a round-bottom flask. The mixture was vigorously stirred and heated to 80°C for 4 hours. After completion of the reaction (monitored by TLC), the organic layer was separated, and the aqueous layer was extracted with toluene (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel to yield the pure N-benzyl-2-amino-1-(5-fluoro-2-hydroxyphenyl)ethanone.
Ultrasound-Assisted Synthesis
In a sonication flask, this compound (1.0 mmol), benzylamine (1.1 mmol), and potassium carbonate (1.5 mmol) were suspended in acetonitrile (15 mL). The flask was then placed in an ultrasonic cleaning bath with a frequency of 40 kHz and a power of 100 W, maintaining the temperature at 40°C. The reaction was irradiated for 1.5 hours, with the progress monitored by TLC. After the reaction was complete, the mixture was worked up in the same manner as the conventional heating method. The crude product was purified by recrystallization from ethanol to give the final product.
Concluding Remarks
This comparative guide demonstrates that while conventional heating provides a reliable method for the N-alkylation of this compound, the use of phase-transfer catalysis or ultrasound irradiation offers significant advantages. Phase-transfer catalysis can modestly increase the yield and reduce the reaction time. Notably, ultrasound-assisted synthesis emerges as a highly efficient method, providing the highest yield in a significantly shorter reaction time and at a lower temperature, highlighting its potential as a green and energy-efficient alternative in pharmaceutical synthesis. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and desired purity.
Comparative Analysis of the Biological Activities of Novel Compounds Derived from 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
A guide for researchers and drug development professionals on the potential therapeutic applications of chalcones, benzofurans, and chromones synthesized from a common fluorinated precursor.
This guide provides a comparative overview of the potential biological activities of three classes of heterocyclic compounds derived from the versatile starting material, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. While this specific precursor is recognized for its utility in synthesizing complex molecules with potential anti-cancer and anti-inflammatory properties, a direct comparative study of a series of its derivatives is not extensively documented in current literature.[1] Therefore, this guide extrapolates from established research on structurally similar compounds to present a plausible assessment of their biological potential. The information herein is intended to guide future research and drug discovery efforts by highlighting the promising therapeutic avenues these novel compounds may offer.
Introduction to Core Compound Classes
This compound serves as an excellent starting point for the synthesis of various biologically active scaffolds due to its reactive bromine and hydroxyl groups. This guide focuses on three such scaffolds:
-
Chalcones: These are α,β-unsaturated ketones that form the central core of many flavonoids and isoflavonoids. Chalcone derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
-
Benzofurans: This heterocyclic moiety is present in many natural and synthetic compounds with diverse biological activities. Benzofuran derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
-
Chromones: A derivative of benzopyran, the chromone scaffold is found in many natural products. Compounds containing this moiety are known for their anti-inflammatory and antimicrobial properties.
Comparative Biological Activity
The following table summarizes the anticipated biological activities and key performance indicators for representative compounds from each class, derived from this compound. The data presented is a composite estimation based on published results for analogous compounds.
| Compound Class | Representative Structure | Primary Biological Activity | Secondary Activities | Potency (Hypothetical IC50/MIC) | Mechanism of Action (Postulated) |
| Chalcone | (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(aryl)prop-2-en-1-one | Anti-inflammatory | Anticancer, Antimicrobial | IC50: 5-20 µM (for COX-2 inhibition) | Inhibition of pro-inflammatory enzymes like COX-2 and modulation of the NF-κB signaling pathway. |
| Benzofuran | 2-Aryl-5-fluorobenzofuran | Anticancer | Antimicrobial | IC50: 1-15 µM (against various cancer cell lines) | Induction of apoptosis, inhibition of tubulin polymerization, or targeting specific kinases involved in cell proliferation. |
| Chromone | 2-Aryl-6-fluoro-4H-chromen-4-one | Anti-inflammatory | Antimicrobial | IC50: 10-50 µM (for inhibition of pro-inflammatory cytokine release) | Inhibition of inflammatory mediators and pathways. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of a chalcone derivative from the parent compound and for the evaluation of its cytotoxic activity.
Synthesis of (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (A Chalcone Derivative)
This procedure is based on the widely used Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 mmol) and 4-methoxybenzaldehyde (1.2 mmol) in ethanol (20 mL) in a round bottom flask.
-
To this solution, add an aqueous solution of potassium hydroxide (40%, 5 mL) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and water (100 mL).
-
Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Dry the purified product in a desiccator and characterize it using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
MTT Assay for Cytotoxicity Evaluation
This protocol describes a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, remove the old medium and treat the cells with different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizing Workflows and Pathways
To better understand the processes described, the following diagrams illustrate the general synthetic workflow and a key biological pathway potentially modulated by these compounds.
Caption: Synthetic pathways for chalcone and benzofuran derivatives.
Caption: Inhibition of the NF-κB pathway by chalcone derivatives.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This compound is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2] Proper disposal is critical to mitigate risks and prevent environmental contamination.
Hazard and Safety Information
Before handling, it is crucial to be aware of the physical and chemical properties of this compound.
| Property | Value |
| Physical State | Solid |
| Appearance | Yellow-orange to Beige Powder |
| Melting Point | 56-58 °C |
| Boiling Point | 65-66 °C at 8 mm Hg |
| Hazards | Causes skin irritation, serious eye irritation, may cause respiratory irritation.[1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases |
Detailed Disposal Protocol
The following step-by-step procedure should be followed for the safe disposal of this compound and its contaminated containers.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][3]
-
If there is a risk of dust inhalation, use a NIOSH-approved respirator.[1][3]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with incompatible materials such as strong oxidizing agents or strong bases.
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and treated as hazardous waste.
-
After rinsing, puncture the container to prevent reuse.
4. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
5. Final Disposal:
-
All waste materials, including the chemical itself and any contaminated materials (e.g., gloves, wipes, containers), must be disposed of through an approved hazardous waste disposal facility.[1][2][3][4]
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS No. 126581-65-5). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.
Chemical Identifier and Properties:
| Property | Value |
| CAS Number | 126581-65-5 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.04 g/mol |
| Appearance | Solid |
| Melting Point | 84-86 °C[1] |
| Boiling Point | 290.6 °C[1] |
| Flash Point | 129 °C[1] |
Hazard Identification and Safety Precautions:
This compound is classified as a hazardous substance. The primary hazards include:
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H318: Causes serious eye damage.[1]
Due to its corrosive nature (Hazard Class 8)[1], strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the required PPE for handling this chemical.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 compliant chemical splash goggles are required. A face shield must be worn over the goggles, especially when there is a risk of splashing or reaction.[2] |
| Skin/Body | Flame-Resistant (FR) Lab Coat and Chemical-Resistant Apron | An NPFA 2112 compliant FR lab coat must be worn.[2] For handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Hands | Double Gloving | An inner layer of nitrile gloves should be covered by an outer layer of neoprene or butyl rubber gloves.[3][4][5] Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination. |
| Respiratory | NIOSH-approved Respirator | A respirator is required if working outside of a certified chemical fume hood or if dust/aerosols may be generated.[3] The type of respirator should be selected based on a formal risk assessment. |
| Feet | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
A safety shower and eyewash station must be readily accessible and tested regularly.[7]
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]
-
The storage area should be clearly labeled with the appropriate hazard warnings. Store locked up.[6][8]
3. Weighing and Dispensing:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and dispensing operations within a chemical fume hood.
-
Use a disposable weighing boat or line the balance with a protective film to prevent contamination.
-
Handle the solid carefully to avoid generating dust.
4. Experimental Use:
-
Set up all apparatus within the fume hood.
-
When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Keep the container of the chemical sealed when not in use.
5. Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, sweep up, and place in a suitable container for disposal.[6]
Disposal Plan
-
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations for halogenated organic compounds.[6][8]
Workflow for Handling this compound
Caption: This diagram outlines the essential workflow for safely handling this compound, from preparation to disposal.
References
- 1. This compound [oakwoodchemical.com]
- 2. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
